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(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid Documentation Hub

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  • Product: (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
  • CAS: 49779-98-8

Core Science & Biosynthesis

Foundational

Therapeutic Versatility of the (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Scaffold

From Metabolic Modulation to Neuroprotection Executive Summary (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (ATAA) represents a privileged scaffold in medicinal chemistry. It is not merely a single drug candidate but a...

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Modulation to Neuroprotection

Executive Summary

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (ATAA) represents a privileged scaffold in medicinal chemistry. It is not merely a single drug candidate but a versatile pharmacophore capable of engaging diverse biological targets depending on the functionalization of its C2-amino group and the spatial orientation of its C5-acetic acid tail.

This technical guide analyzes the core therapeutic targets of the ATAA scaffold, focusing on its high-affinity interactions with metabolic enzymes (Aldose Reductase), nuclear receptors (PPARs), and G-protein coupled receptors (Adenosine A2A, GPR40). By exploiting the Hantzsch thiazole synthesis and subsequent derivatization, researchers can tune this scaffold to address diabetic complications, neurodegeneration, and microbial resistance.

Primary Therapeutic Targets
1.1 Aldose Reductase (ALR2) Inhibition

Therapeutic Area: Diabetic Complications (Retinopathy, Neuropathy, Nephropathy)

The ATAA scaffold is a potent inhibitor of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage.

  • Mechanism of Action: The acetic acid moiety of ATAA mimics the substrate's acidic group, anchoring the molecule into the "anion binding pocket" (active site) of ALR2 via hydrogen bonding with Tyr48 , His110 , and Trp111 . The hydrophobic 4-phenyl and thiazole rings occupy the "specificity pocket," providing selectivity over the related Aldehyde Reductase (ALR1).

  • SAR Insight: Substitution at the 2-amino position (e.g., with benzothiazole or substituted phenyl groups) significantly enhances lipophilicity and binding affinity (

    
     often in the low micromolar to nanomolar range).
    
  • Clinical Relevance: Inhibition of ALR2 prevents the accumulation of intracellular sorbitol and reduces oxidative stress, offering a disease-modifying approach for diabetic retinopathy.

1.2 Peroxisome Proliferator-Activated Receptors (PPARs)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia[1]

Derivatives of ATAA function as agonists for PPAR


  and PPAR

, nuclear transcription factors regulating lipid and glucose metabolism.[2]
  • Mechanism of Action: The carboxylic acid head group interacts with the polar arm of the PPAR Ligand Binding Domain (LBD), specifically forming hydrogen bonds with Tyr473 (in PPAR

    
    ) or Tyr314  (in PPAR
    
    
    
    ). This stabilizes the active conformation of the AF-2 helix, recruiting co-activators like PGC-1
    
    
    to drive transcription of insulin-sensitizing genes.
  • Dual Agonism: Structural modifications to the phenyl ring (e.g., addition of lipophilic tails) can create "pan-agonists" that simultaneously lower triglycerides (PPAR

    
     effect) and improve insulin sensitivity (PPAR
    
    
    
    effect), mimicking the benefits of fibrates and thiazolidinediones without some of their specific side effects.
1.3 Adenosine A2A Receptor Antagonism

Therapeutic Area: Parkinson’s Disease, Neuroprotection[3]

The 2-amino-4-phenylthiazole core is a bioisostere for the adenine ring found in natural adenosine. This allows ATAA derivatives to act as selective antagonists at the Adenosine


 receptor .
  • Mechanism of Action: In the striatum,

    
     receptors are co-localized with Dopamine 
    
    
    
    receptors.
    
    
    activation inhibits
    
    
    signaling. By antagonizing
    
    
    , ATAA derivatives potentiate dopaminergic signaling, improving motor function in Parkinson's models.
  • Structural Requirement: The C5-position (acetic acid side chain) often requires modification to an amide or ester to remove the negative charge, facilitating Blood-Brain Barrier (BBB) penetration and optimizing hydrophobic interactions within the GPCR transmembrane bundle.

1.4 GPR40 (FFA1) Agonism

Therapeutic Area: Type 2 Diabetes (Insulin Secretion)[4]

The ATAA scaffold overlaps with the pharmacophore of Free Fatty Acid Receptor 1 (GPR40) agonists.

  • Mechanism: GPR40 is expressed on pancreatic

    
    -cells.[4] Agonist binding triggers 
    
    
    
    coupling, leading to intracellular Calcium mobilization and glucose-dependent insulin secretion (GDIS).
  • Advantage: Unlike sulfonylureas, GPR40 agonists only stimulate insulin in the presence of high glucose, minimizing the risk of hypoglycemia.

Experimental Protocols
2.1 Synthesis of the ATAA Scaffold (Hantzsch Condensation)
  • Objective: To synthesize the core (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid moiety.

  • Reagents: Thiourea,

    
    -halo ketone (e.g., ethyl 4-chloro-3-oxobutanoate or equivalent precursor), Ethanol.
    

Step-by-Step Protocol:

  • Reactants: Dissolve 1.0 equivalent of Thiourea and 1.0 equivalent of the appropriate

    
    -bromo-
    
    
    
    -keto ester
    (precursor to the 4-phenyl-5-acetic acid substitution pattern) in absolute ethanol (5 mL/mmol).
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. If the product precipitates as the hydrobromide salt, filter directly. If not, neutralize with aqueous

    
     to precipitate the free base.
    
  • Hydrolysis (if Ester): Dissolve the intermediate ethyl ester in THF/Water (1:1), add 2.0 equivalents of LiOH, and stir at RT for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the target (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid .

  • Purification: Recrystallize from Ethanol/Water.

2.2 Aldose Reductase (ALR2) Inhibition Assay
  • Objective: To quantify the inhibitory potential (

    
    ) of ATAA derivatives against ALR2.
    
  • Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde.

Protocol:

  • Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mix: Prepare a buffer containing 135 mM Sodium Phosphate (pH 6.2), 10 mM DL-Glyceraldehyde (substrate), and 0.3 mM Lithium Sulfate.

  • Initiation: Add 0.1 mM NADPH and the test compound (dissolved in DMSO, final concentration 0.1–100

    
    ).
    
  • Measurement: Monitor the decrease in Absorbance (

    
    ) for 5 minutes at 
    
    
    
    using a spectrophotometer.
  • Control: Run a "blank" with DMSO only (0% inhibition) and a positive control (e.g., Epalrestat).

  • Calculation: % Inhibition =

    
    .
    
Visualization of Signaling Pathways
Diagram 1: ATAA Scaffold Divergence & Mechanism

This diagram illustrates how the core scaffold branches into different therapeutic effects based on the target engaged.

ATAA_Targets ATAA (2-Amino-4-phenyl-1,3-thiazol-5-yl) acetic acid Scaffold ALR2 Aldose Reductase (ALR2) ATAA->ALR2 Acidic Tail Binding PPAR PPAR alpha/gamma (Nuclear Receptor) ATAA->PPAR LBD Activation A2A Adenosine A2A (GPCR) ATAA->A2A Bioisostere Antagonism GPR40 GPR40 / FFA1 (GPCR) ATAA->GPR40 Agonist Binding Polyol Inhibits Polyol Pathway (Sorbitol Reduction) ALR2->Polyol Lipid Gene Transcription (Lipid Metabolism) PPAR->Lipid Neuro Inhibits D2 repression (Dopamine Potentiation) A2A->Neuro Insulin Ca2+ Influx (Insulin Secretion) GPR40->Insulin DiabComp Reduced Diabetic Complications Polyol->DiabComp MetSyn Treats Metabolic Syndrome Lipid->MetSyn Parkinsons Neuroprotection (Parkinson's) Neuro->Parkinsons Insulin->MetSyn

Caption: Divergent therapeutic pathways of the ATAA scaffold. The central node represents the chemical core, branching into specific molecular targets and subsequent clinical outcomes.

Diagram 2: PPAR Activation Mechanism

Detailed view of how ATAA derivatives activate the PPAR nuclear receptor.

PPAR_Mechanism Ligand ATAA Derivative (Ligand) Binding Ligand Binding Domain (LBD) Interaction Ligand->Binding PPAR_Inactive PPAR (Inactive) + Co-Repressor PPAR_Inactive->Binding Displaces Co-Repressor ConfChange Helix 12 Stabilization (AF-2 Surface) Binding->ConfChange CoAct Recruitment of PGC-1 alpha / SRC-1 ConfChange->CoAct DNA Binding to PPRE (Promoter Region) CoAct->DNA Transcription Transcription of Target Genes (e.g., CPT1, GLUT4) DNA->Transcription

Caption: Molecular mechanism of PPAR activation by ATAA derivatives. Binding stabilizes Helix 12, recruiting co-activators to drive metabolic gene transcription.

References
  • BenchChem. (n.d.). 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid: Mechanism of Action and Applications. Retrieved from

  • Smolecule. (2023). [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid: Target Deconvolution and Pharmacophore Validation. Retrieved from

  • National Institutes of Health (NIH). (2020). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed Central. Retrieved from

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantics Scholar. Retrieved from

  • Oncotarget. (2017).[5] Physiological characterization of a novel PPAR pan agonist, MHY2013.[1] Retrieved from

  • Journal of Hospital Infection. (2013). The Antibacterial Activity and Stability of Acetic Acid. Retrieved from

  • Journal of Medicinal Chemistry. (2009). Synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine A(2A) receptor antagonists.[6] Retrieved from

  • Biomedicine & Pharmacotherapy. (2021).[7] A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion.[7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Hantzsch Synthesis of 2-Aminothiazole Derivatives: Precision Protocols for Drug Discovery

[1] Abstract The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors like Dasatinib and Alpelisib. This Application Note provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors like Dasatinib and Alpelisib. This Application Note provides a comprehensive technical guide to the Hantzsch synthesis of 2-aminothiazoles. We move beyond basic textbook descriptions to offer optimized, field-proven protocols ranging from the classic thermal condensation to high-throughput microwave-assisted aqueous synthesis.

Introduction: The Strategic Value of 2-Aminothiazoles

In the landscape of fragment-based drug design (FBDD), the 2-aminothiazole moiety is indispensable. Its planar, aromatic structure allows for


-

stacking interactions within protein binding pockets, while the amine and thiazole nitrogen offer critical hydrogen bonding donors and acceptors.

The Hantzsch synthesis remains the most robust method for accessing this scaffold due to its modularity. By varying the


-haloketone and the thiourea component, researchers can rapidly generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Mechanism of Action: The Chemical Logic

Understanding the mechanism is crucial for troubleshooting low yields or side reactions. The reaction is a condensation between an


-haloketone (electrophile) and thiourea (binucleophile).
Mechanistic Pathway[1][2][3][4][5]
  • Nucleophilic Attack (

    
    ):  The sulfur atom of the thiourea is more nucleophilic than the nitrogen. It attacks the 
    
    
    
    -carbon of the haloketone, displacing the halide.
  • Thioimidate Formation: This forms an

    
    -alkylated thioimidate intermediate.
    
  • Cyclization: The terminal nitrogen of the thiourea attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting hydroxy-thiazoline intermediate undergoes acid-catalyzed dehydration to aromatize the ring, driving the reaction to completion.

Visualization: Reaction Mechanism

HantzschMechanism Figure 1: Step-wise mechanism of Hantzsch 2-aminothiazole synthesis. Reactants Reactants (α-Haloketone + Thiourea) Inter1 S-Alkylated Thioimidate Reactants->Inter1 1. S-Attack (SN2) -Halide Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 2. N-Attack on C=O (Cyclization) Product 2-Aminothiazole (Aromatized) Inter2->Product 3. Dehydration (-H2O) (-HBr)

[6]

Experimental Design Considerations

Before beginning, consider these critical factors to ensure reproducibility and safety.

Solvent Selection
  • Ethanol/Methanol: The industry standard. Good solubility for reactants, poor solubility for the HBr salt of the product (facilitating isolation).

  • Water: Essential for "Green" protocols. Requires microwave irradiation or phase-transfer catalysts but simplifies workup.

  • PEG-400: A non-volatile, biodegradable alternative for higher temperature reactions without pressure vessels.

Stoichiometry
  • Use a 1.0 : 1.1 ratio of

    
    -haloketone to thiourea. A slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.
    
Safety Note

-Haloketones (e.g., phenacyl bromide) are potent lachrymators. Always  weigh and handle these in a fume hood.

Detailed Protocols

Protocol A: The "Gold Standard" Thermal Synthesis

Best for: Scale-up (grams to kilograms), thermally stable substrates.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)[1]
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 mL per mmol of substrate)

  • Sodium bicarbonate (

    
    , sat.[1] aq.)
    

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -bromoacetophenone in ethanol.
    
  • Addition: Add thiourea in one portion. The solution may turn slightly yellow.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (high

      
      ) should disappear, and a baseline spot (hydrobromide salt of product) may appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out.

  • Workup:

    • If solid precipitates: Filter the solid.[1][2] Resuspend in water and basify with saturated

      
       to pH 8–9 to liberate the free base.
      
    • If no solid: Pour the reaction mixture into 10 volumes of ice-cold water. Slowly add saturated

      
       with stirring. The free base 2-aminothiazole will precipitate as a white/off-white solid.
      
  • Purification: Filter the solid, wash with cold water (

    
    ), and dry. Recrystallize from hot ethanol if necessary.
    
Protocol B: Green Microwave-Assisted Aqueous Synthesis

Best for: Library generation, high-throughput screening, "Green Chemistry" compliance.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)[1]
    
  • Thiourea (1.1 equiv)

  • Deionized Water (3 mL per mmol)

Procedure:

  • Setup: Place reactants and water in a microwave-safe process vial. Add a stir bar.[3] Cap the vial.

  • Irradiation: Irradiate at

    
    C for 10–15 minutes (fixed temperature mode).
    
    • Note: The reaction is heterogeneous initially but may become homogeneous or form an oily suspension as it proceeds.

  • Workup: Cool the vial. The product usually precipitates directly upon cooling.

  • Isolation: Filter the solid. Wash with water.[4][3][5]

    • Self-Validating Step: Check the pH of the filtrate. It should be acidic (HBr generation). Neutralize the solid with a dilute

      
       wash on the filter to ensure the free base is obtained.
      
Protocol C: One-Pot In Situ Halogenation (Avoids Haloketones)

Best for: Unstable


-haloketones or avoiding lachrymatory handling.

Reagents:

  • Acetophenone derivative (1.0 equiv)[1]

  • Thiourea (2.0 equiv)[2][6]

  • Iodine (

    
    , 1.0 equiv)
    
  • Solvent: Ethanol[1][6][7][8]

Procedure:

  • Mix the ketone and thiourea in ethanol.

  • Add iodine.[2] Heat to reflux.[1][2] Iodine halogenates the ketone in situ, which is immediately trapped by thiourea.

  • Workup as per Protocol A.

Experimental Workflow Visualization

The following diagram outlines the decision-making process and workflow for the standard synthesis.

Workflow Figure 2: Experimental workflow for Hantzsch synthesis selection and execution. Start Start: Select Substrate Choice Choose Method Start->Choice MethodA Method A: Thermal Reflux (Ethanol, 2-4 hrs) Choice->MethodA Scale > 1g MethodB Method B: Microwave (Water, 10 min) Choice->MethodB Library/Green Monitor Monitor: TLC (Disappearance of SM) MethodA->Monitor MethodB->Monitor Workup Workup: Pour into Water Neutralize with NaHCO3 Monitor->Workup Complete Filter Isolation: Filtration Workup->Filter Purify Purification: Recrystallize (EtOH) Filter->Purify

Data Analysis & Troubleshooting

Comparative Performance Table
ParameterThermal (EtOH)Microwave (Water)One-Pot (

)
Reaction Time 2 – 4 Hours10 – 20 Minutes3 – 5 Hours
Typical Yield 70 – 85%85 – 95%60 – 80%
Atom Economy HighVery HighModerate (Iodine waste)
Scalability ExcellentLimited by vessel sizeGood
Troubleshooting Guide
  • Problem: Product is an oil/gum instead of a solid.

    • Cause: Impurities or incomplete neutralization.

    • Solution: Triturate (scratch the glass) with cold ethanol or ether. Ensure pH is basic (>8).

  • Problem: Low Yield.

    • Cause: Hydrolysis of the thioimidate intermediate before cyclization.

    • Solution: Ensure anhydrous conditions if using ethanol; increase thiourea equivalents.

  • Problem: Starting material remains.

    • Cause: Old/degraded

      
      -haloketone.
      
    • Solution: Recrystallize the haloketone or use Protocol C (In situ).

Characterization

To validate the synthesis, look for these specific signals:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Thiazole C5-H: Singlet around

      
       7.0 – 7.5 ppm.
      
    • Amino Group (

      
      ):  Broad singlet around 
      
      
      
      7.0 ppm (exchangeable with
      
      
      ).
  • Mass Spectrometry: M+1 peak is typically intense. Note that bromine isotopes (if present in the R group) will show a 1:1 ratio of M and M+2.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis - Procedure and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from [Link]

  • Jain, K. S., et al. (2011).[5] An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry. Retrieved from [Link]

  • Jakopin, Ž. (2020).[4][3][9] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[9][10] Retrieved from [Link]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020).[11] Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters. Retrieved from [Link]

Sources

Application

Application Note: Formulation Strategies for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid for In Vivo Administration

Abstract & Strategic Overview (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a bioactive scaffold frequently utilized in medicinal chemistry for its potential antimicrobial, anti-inflammatory, and enzyme-inhibitory pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a bioactive scaffold frequently utilized in medicinal chemistry for its potential antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. As a zwitterionic molecule containing both a basic amine/thiazole core and an acidic carboxyl tail, it presents specific solubility challenges typical of BCS Class II/IV compounds.

This guide provides a rational, step-by-step framework for formulating this compound for preclinical in vivo studies (rat/mouse). Unlike simple "cookbook" recipes, this protocol emphasizes pH-dependent solubilization and cyclodextrin complexation to ensure bioavailability and reproducibility.

Key Physicochemical Characteristics
PropertyValue (Estimated)Implication for Formulation
Molecular Weight ~234.27 g/mol Small molecule; amenable to rapid diffusion.
Acidic pKa ~4.2 - 4.8 (Carboxyl)Soluble as a salt at pH > 6.0.
Basic pKa ~5.3 (Thiazole/Amine)Protonatable at pH < 4.0.
LogP ~1.5 - 2.5Moderately lipophilic; requires co-solvents or surfactants.
Solubility Low in water (Neutral pH)Prone to aggregation near isoelectric point (pH ~4-5).

Pre-Formulation Decision Matrix

Before selecting a vehicle, determine your target concentration and route of administration.

FormulationDecision Start Target Dose & Route? RouteIV IV / IP Route (Solution Required) Start->RouteIV RoutePO Oral (PO) Route (Suspension/Solution) Start->RoutePO CheckSol Solubility Check (pH 7.4 Buffer) RouteIV->CheckSol RoutePO->CheckSol HighSol Soluble (>5 mg/mL) CheckSol->HighSol Clear LowSol Insoluble (<1 mg/mL) CheckSol->LowSol Cloudy/Ppt FormA Protocol A: Saline/Buffer Solution HighSol->FormA FormB Protocol B: HP-β-CD + pH Adj. LowSol->FormB Preferred for IV FormC Protocol C: MC/Tween Suspension LowSol->FormC Preferred for High Dose PO

Figure 1: Decision tree for vehicle selection based on solubility and administration route.

Protocol B: Solubilized Formulation (IV/IP/Low Dose PO)

Objective: Create a clear, stable solution at 1–10 mg/mL . Mechanism: Utilizes in situ salt formation (deprotonating the acetic acid) combined with cyclodextrin inclusion to mask the lipophilic phenyl-thiazole core.

Materials
  • API: (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

  • Complexing Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Co-solvent: DMSO (Dimethyl sulfoxide), Anhydrous

  • Buffer: 0.1 N NaOH and 0.1 N HCl for pH adjustment

  • Base Vehicle: 0.9% Saline or PBS

Step-by-Step Procedure
  • Stock Preparation (Optional but Recommended):

    • Dissolve the compound in 100% DMSO to a concentration of 50–100 mg/mL .

    • Note: Keep DMSO final concentration < 5% in the final animal dose to avoid vehicle toxicity.

  • Vehicle Preparation (20% HP-β-CD):

    • Weigh 20 g of HP-β-CD.

    • Dissolve in approx. 80 mL of 0.9% Saline. Stir until clear.

    • Adjust volume to 100 mL.

  • Compounding:

    • Method A (Direct Solid Dissolution - Preferred for stability):

      • Weigh the required amount of API.

      • Add 80% of the calculated volume of 20% HP-β-CD vehicle .

      • Critical Step: While stirring, add 0.1 N NaOH dropwise. Monitor pH.

      • The solution should clear as pH rises above 6.0–6.5 (formation of sodium carboxylate salt).

      • Once clear, adjust pH back to 7.4 ± 0.2 using small amounts of 0.1 N HCl if necessary. Do not overshoot below pH 6.0 or precipitation may occur.

      • Adjust to final volume with remaining vehicle.

    • Method B (DMSO Spike):

      • Add calculated volume of DMSO Stock (e.g., 50 µL) to the vortexing 20% HP-β-CD vehicle (e.g., 950 µL).

      • Vortex immediately. If precipitation occurs, sonicate for 5 mins.

  • Filtration:

    • Filter through a 0.22 µm PES or PVDF syringe filter for sterilization.

    • Caution: Nylon filters may bind thiazoles; avoid if possible.

Protocol C: Homogeneous Suspension (High Dose PO)

Objective: Deliver high doses (>20 mg/kg) orally where solubility limits are exceeded. Mechanism: Physical suspension stabilized by a viscosity enhancer (Methylcellulose) and a wetting agent (Tween 80).

Materials
  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.

  • Equipment: Mortar and pestle or high-shear homogenizer.

Step-by-Step Procedure
  • Vehicle Preparation:

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5 g Methylcellulose (MC) powder. Stir to wet.

    • Add 50 mL of cold water (ice cold) to solubilize the MC. Stir until clear/viscous.

    • Add 100 µL Tween 80 (0.1%). Mix well.

  • Compounding:

    • Weigh the API.

    • Levigation: Place API in a mortar. Add a few drops of the Vehicle or pure Tween 80. Grind to a smooth paste (no dry clumps).

    • Geometric Dilution: Gradually add the MC vehicle in small increments, triturating constantly to ensure homogeneity.

    • Transfer to a vial and vortex.

  • QC Check:

    • Visually inspect for large aggregates. The suspension should be milky but uniform.

    • Dosing: Shake/Vortex well immediately before oral gavage.

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow (Protocol B)Visual
pH 7.2 – 7.6pH Meter
Purity/Stability >95% (No degradation peaks)HPLC-UV (254 nm)
Osmolality 280–320 mOsm/kg (for IV)Osmometer

Stability Note: Thiazole acetic acid derivatives are generally stable in solution for 24-48 hours at 4°C. However, the amino group is susceptible to oxidation over time.

  • Recommendation: Prepare fresh daily (extemporaneous preparation).

  • Storage: If storage is necessary, freeze aliquots at -20°C.

Administration Guidelines

Dosing Volumes
  • Mouse (20g):

    • IV: Max 5 mL/kg (100 µL)

    • PO: Max 10 mL/kg (200 µL)

  • Rat (250g):

    • IV: Max 5 mL/kg (1.25 mL)

    • PO: Max 10 mL/kg (2.5 mL)

Tolerability Monitoring

Monitor animals for 30 minutes post-dose.

  • Signs of Vehicle Toxicity (DMSO/High pH): Writhing, vocalization (IP), or hematuria.

  • Signs of Compound Toxicity: Sedation, ataxia, or respiratory distress.

Troubleshooting

Issue: Precipitation upon dilution or injection.

  • Cause: The "Solubility Cliff."[1] The compound precipitates when the pH shifts or co-solvent concentration drops.

  • Solution: Increase HP-β-CD concentration to 30%. Ensure the formulation pH is strictly > 6.5.

Issue: Compound degradation.

  • Cause: Oxidation of the 2-amino group.

  • Solution: Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) if stability is poor >4 hours.

References

  • General Thiazole Synthesis & Activity: Elsadek, M. F., et al. (2021).[2][3][4][5] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.[3] [Link]

  • Cyclodextrin Formulation Strategy: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • In Vivo Vehicle Guidelines: Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 35(6), 665–698. [Link]

Sources

Method

Application Note: Purification Strategies for 2-Aminothiazole Acetic Acid Derivatives

Introduction: The Challenge and Importance of Purity 2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial, anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Purity

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] The 2-aminothiazole acetic acid substructure, in particular, is a key building block for advanced pharmaceutical intermediates.[4] Achieving a high degree of purity for these compounds is not merely a procedural step but a prerequisite for obtaining reliable biological data and ensuring the safety and efficacy of potential drug candidates.

The inherent chemical nature of these molecules—possessing both a basic 2-amino group and an acidic carboxylic acid moiety—presents unique purification challenges. This amphoteric character, combined with potential thermal and chemical instability, demands a nuanced and well-designed purification strategy.[5][6] This guide provides a comprehensive overview of purification techniques, moving from fundamental principles and initial work-up to advanced chromatographic methods. It is designed to empower researchers to make informed decisions, troubleshoot common issues, and ultimately isolate their target compounds with the highest possible purity.

Section 1: Foundational Principles & Initial Post-Synthesis Work-up

The journey to a pure compound begins immediately after the synthesis is complete. The initial work-up is designed to remove the bulk of impurities, such as inorganic salts, unreacted starting materials, and reaction by-products. The success of this stage is dictated by the physicochemical properties of the target molecule.

Exploiting pH for Selective Separation

The key to an effective initial work-up is leveraging the pH-dependent solubility of 2-aminothiazole acetic acid derivatives.

  • The Amino Group: The 2-amino group is basic and will be protonated (forming a soluble salt) under acidic conditions.

  • The Acetic Acid Group: The carboxylic acid is acidic and will be deprotonated (forming a soluble salt) under basic conditions.

This duality allows for selective extraction. For instance, after a typical Hantzsch synthesis, which is often performed under acidic conditions, the reaction mixture contains the product as a hydrochloride salt.[7] Neutralization is the first step toward isolation. A carefully controlled liquid-liquid extraction can then separate the product from various impurities.

Protocol 1: General Post-Synthesis Liquid-Liquid Extraction

This protocol assumes the reaction was run in an organic solvent and quenched with an aqueous solution.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly add an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid catalysts. Monitor the pH of the aqueous layer, aiming for a pH of ~7-8. This deprotonates the thiazolium salt and neutralizes the carboxylic acid, making the target compound less water-soluble and more soluble in organic solvents.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., ethyl acetate), two distinct layers will form. If the solvent is miscible (e.g., ethanol, THF), the solvent must first be removed under reduced pressure, and the residue redissolved in an immiscible organic solvent like ethyl acetate (EtOAc) and water.[8]

  • Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (EtOAc is a common choice). Combine the organic layers.

    • Expert Insight: The choice of solvent is critical. Ethyl acetate is effective for many derivatives, but for more polar compounds, a mixture like DCM/Isopropanol might be necessary.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1x) to remove water-soluble impurities.

    • Saturated brine solution (1x) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[8]

Initial Work-up Decision Flow

crude Crude Reaction Mixture quench Quench Reaction (e.g., with NaHCO₃ aq.) crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry & Concentrate wash->dry crude_solid Crude Solid Product dry->crude_solid

Caption: Initial post-synthesis work-up workflow.

Section 2: Primary Purification of Solid Compounds

Once a crude solid is obtained, recrystallization is the most powerful and economical method for achieving high purity, assuming a crystalline product.

Recrystallization: The Gold Standard

Recrystallization works on the principle that the target compound and its impurities have different solubilities in a given solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Causality Behind Solvent Selection:

  • Polarity Matching: "Like dissolves like." The polar amino and acid groups, combined with the heterocyclic core, suggest that polar protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like acetone or ethyl acetate) are good starting points. Ethanol is frequently cited as an effective solvent for recrystallizing 2-aminothiazole derivatives.[8][9]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Inertness: The solvent must not react with the compound.

Protocol 2: Systematic Recrystallization
  • Solvent Screening: In parallel test tubes, place ~20-30 mg of your crude product. Add a few drops of different solvents (see Table 1) at room temperature. A good candidate solvent will not dissolve the compound.

  • Heating: Heat the test tubes that showed poor solubility. The compound should fully dissolve at or near the solvent's boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a successful solvent choice.

  • Bulk Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Expert Insight: Using the absolute minimum volume of solvent is critical for maximizing recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals. Once at room temperature, cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

SolventBoiling Point (°C)PolarityCommon Use Notes
Ethanol78Polar ProticExcellent, widely used for 2-aminothiazole derivatives.[8][9]
Methanol65Polar ProticCan be too strong a solvent, but useful in mixed systems.
Isopropanol82Polar ProticGood alternative to ethanol.
Ethyl Acetate77Polar AproticOften used in the initial extraction; can be a good recrystallization solvent.
Acetone56Polar AproticUseful, but its low boiling point can lead to rapid evaporation.
Water100Polar ProticUseful for salt forms or highly polar derivatives.
Hexanes/Heptane~69 / ~98Non-polarTypically used as an "anti-solvent" in a mixed-solvent system.
Table 1: Common Solvents for Recrystallization

Section 3: Chromatographic Purification Techniques

When recrystallization is ineffective due to the physical nature of the product (e.g., an oil) or the presence of impurities with similar solubility profiles, chromatography is the method of choice.

Thin Layer Chromatography (TLC): The Roadmap

TLC is an indispensable tool for rapidly assessing the purity of the crude material and for developing an effective solvent system (mobile phase) for column chromatography.[8][9]

Protocol 3: Analytical TLC
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase. A common starting system for these compounds is Ethyl Acetate/Hexanes (e.g., 3:1 v/v).[9]

  • Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp (254 nm). Staining (e.g., with potassium permanganate) can also be used.

  • Analysis: A pure compound should give a single spot. The presence of multiple spots indicates impurities. The ideal mobile phase will provide good separation between the product spot and impurity spots, with a retention factor (Rf) for the product of ~0.3-0.4.

Flash Column Chromatography: The Workhorse

Flash chromatography is a preparative technique used to separate components of a mixture on a larger scale based on their differential adsorption to a stationary phase (typically silica gel).[10][11]

Protocol 4: Flash Column Chromatography (Normal Phase)
  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the mobile phase ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase developed during TLC analysis. Apply positive pressure (air or nitrogen) to accelerate the flow.

    • Expert Insight: A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 20% EtOAc in hexanes to 50% EtOAc) is often more effective than an isocratic (constant composition) elution for complex mixtures.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Stationary PhaseMobile Phase System (Example Starting Points)Rationale / Compound Type
Silica Gel (Normal Phase)Hexane / Ethyl Acetate (e.g., 1:1 to 1:3)Good for moderately polar, neutral, or ester derivatives.[9]
Silica Gel (Normal Phase)Dichloromethane / Methanol (e.g., 98:2 to 95:5)For more polar compounds, including the free acid.
C18 (Reversed Phase)Water / Acetonitrile (with 0.1% TFA or Formic Acid)For highly polar compounds or when normal phase fails.
Table 2: Common Chromatographic Systems

Section 4: Overall Purification Strategy

The choice of purification technique is not arbitrary. It follows a logical progression based on the physical state of the crude product and its purity as assessed by an initial analytical method like TLC or NMR.

G start Crude Product (Post-Workup) check_state Is the product a solid? start->check_state tlc_solid Assess Purity (TLC/NMR) check_state->tlc_solid YES   column_chrom Flash Column Chromatography check_state->column_chrom NO (Oil) is_solid YES is_oil NO (Oil/Gum) recrystallize Recrystallization tlc_solid->recrystallize <95% Pure final_product Pure Compound tlc_solid->final_product >95% Pure is_pure >95% Pure is_impure <95% Pure recrystallize->final_product check_purity_post_col Assess Purity (TLC) column_chrom->check_purity_post_col check_purity_post_col->final_product

Sources

Application

application of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid in medicinal chemistry

Application Note: Strategic Utilization of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid in Medicinal Chemistry Executive Summary The (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (ATAA) scaffold represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid in Medicinal Chemistry

Executive Summary

The (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (ATAA) scaffold represents a "privileged structure" in modern drug discovery. Unlike simple thiazoles, the ATAA moiety integrates three distinct pharmacophoric elements: a hydrogen-bond donor/acceptor system (2-amino group), a hydrophobic core (4-phenylthiazole), and a flexible polar anchor (5-acetic acid). This unique architecture allows it to serve as a constrained mimetic of phenylalanine or tyrosine, making it invaluable in the design of peptidomimetics, GPCR ligands (specifically CRTH2 and adenosine receptors), and bacterial DNA gyrase B inhibitors.

This guide provides a rigorous, field-proven roadmap for synthesizing, derivatizing, and applying ATAA in medicinal chemistry campaigns.

Part 1: Structural Significance & Pharmacophore Analysis

The utility of ATAA stems from its ability to engage multiple binding pockets simultaneously. Understanding its electronic and steric profile is crucial for rational drug design.

Pharmacophore Map
  • The 2-Amino "Warhead":

    • Function: Acts as a primary hydrogen bond donor (HBD).

    • Medicinal Utility: Critical for anchoring the molecule in the ATP-binding pockets of kinases or the aspartate/glutamate-rich regions of GPCRs. It is also a site for acylation to generate diverse amide libraries.

  • The 4-Phenyl "Shield":

    • Function: Provides hydrophobic bulk and

      
      -
      
      
      
      stacking capabilities.
    • Medicinal Utility: Occupies hydrophobic sub-pockets (e.g., the hydrophobic II pocket in HSA or specific lipophilic regions in COX-2).

  • The 5-Acetic Acid "Anchor":

    • Function: A flexible carboxylate tail.

    • Medicinal Utility: Mimics the C-terminus of amino acids or interacts with positively charged residues (Arg/Lys) in receptor active sites. Its flexibility allows the carboxylate to "scan" for optimal ionic interactions.

Table 1: Physicochemical Profile of ATAA Scaffold

PropertyValue/CharacteristicMedicinal Chemistry Implication
Molecular Weight ~234.27 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~1.5 - 2.0Optimal lipophilicity for oral bioavailability (Ro5 compliant).
TPSA ~65-75 ŲGood membrane permeability; potential for BBB penetration if derivatized.
pKa (Acid) ~4.5Ionized at physiological pH; strong electrostatic interactions.
pKa (Base) ~5.3 (Thiazole N)Weakly basic; modulates solubility.

Part 2: Validated Synthetic Protocols

The synthesis of ATAA requires precision to ensure regioselectivity between the 4- and 5-positions. The following protocol utilizes a modified Hantzsch Thiazole Synthesis , optimized for yield and purity.

Protocol A: Regioselective Synthesis of ATAA Ethyl Ester

Objective: Synthesis of Ethyl (2-amino-4-phenyl-1,3-thiazol-5-yl)acetate. Principle: Condensation of thiourea with


-bromo-

-keto esters.

Reagents:

  • Thiourea (1.1 equiv)

  • Ethyl 2-bromo-4-oxo-4-phenylbutanoate (1.0 equiv) [Precursor Note: Prepared via bromination of ethyl 4-oxo-4-phenylbutanoate]

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve Ethyl 4-oxo-4-phenylbutanoate (10 mmol) in glacial acetic acid. Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT. Evaporate solvent to obtain the crude

    
    -bromo ketone intermediate.
    
  • Condensation: In a round-bottom flask, dissolve the crude bromo-intermediate (10 mmol) in Ethanol (50 mL).

  • Cyclization: Add Thiourea (11 mmol) and Sodium Acetate (15 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (System: Hexane:EtOAc 6:4).

  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with saturated NaHCO₃ solution to pH 8.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexane).

Yield Expectation: 75-85% Key Quality Attribute: NMR confirmation of the singlet at


 ~6.5-7.0 ppm (Thiazole C5-H) is absent, replaced by the methylene singlet (

~3.6 ppm) of the acetic acid tail.
Protocol B: Hydrolysis to Free Acid (ATAA)

Objective: Generation of the active carboxylic acid pharmacophore.

  • Dissolve the ethyl ester (from Protocol A) in THF:Water (1:1).

  • Add LiOH (2.5 equiv). Stir at RT for 3 hours.

  • Acidify carefully with 1N HCl to pH 3.0.

  • Filter the resulting white precipitate. Wash with cold water and dry under vacuum.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and subsequent derivatization pathways for library generation.

ATAA_Synthesis Start Ethyl 4-oxo-4-phenylbutanoate Bromination Bromination (Br2, AcOH) Start->Bromination Intermediate Ethyl 2-bromo-4-oxo-4-phenylbutanoate Bromination->Intermediate Cyclization Hantzsch Cyclization (EtOH, Reflux) Intermediate->Cyclization Thiourea Thiourea (H2N-CS-NH2) Thiourea->Cyclization Scaffold Ethyl (2-amino-4-phenyl -1,3-thiazol-5-yl)acetate Cyclization->Scaffold Hydrolysis Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis FinalProduct ATAA (Free Acid) Hydrolysis->FinalProduct AmideCoupling Amide Coupling (R-NH2 / EDC) FinalProduct->AmideCoupling Library GyrB Inhibitors CRTH2 Antagonists AmideCoupling->Library

Figure 1: Convergent synthetic workflow for ATAA and its downstream application in library generation.

Part 4: Medicinal Chemistry Applications & Case Studies

Case Study 1: Bacterial DNA Gyrase B (GyrB) Inhibitors

The ATAA scaffold is a bioisostere for the pyrrole-amides found in natural antibiotics like clorobiocin.

  • Mechanism: The 2-amino group forms a crucial hydrogen bond with Asp73 in the GyrB ATP-binding pocket. The 5-acetic acid tail extends towards the solvent interface or interacts with Arg136 , mimicking the phosphate group of ATP.

  • Design Strategy: Derivatize the 5-acetic acid with bulky amines to improve hydrophobic contacts in the ribose-binding domain.

Case Study 2: CRTH2 Antagonists (Anti-Inflammatory)

Prostaglandin D2 receptor 2 (CRTH2) antagonists often feature an acidic "head" group.

  • Mechanism: The ATAA carboxylic acid serves as the ionic anchor, binding to Arg170 of the CRTH2 receptor. The 4-phenyl group occupies the hydrophobic pocket usually bound by the indomethacin core in reference ligands.

  • Optimization: Substitution on the 4-phenyl ring (e.g., 4-fluoro) significantly enhances metabolic stability against CYP450 oxidation.

Part 5: Troubleshooting & Optimization

Problem 1: Poor Solubility of the Free Acid.

  • Cause: Strong intermolecular H-bonding and

    
    -stacking.
    
  • Solution: Convert to the Sodium or Meglumine salt for biological assays. For synthesis, use the Ethyl Ester and hydrolyze only at the final step.

Problem 2: Regioisomer Formation (4-acetic acid vs. 5-acetic acid).

  • Cause: Ambiguity in the

    
    -halo ketone structure.
    
  • Verification: Use 2D-NMR (HMBC). The correlation between the Thiazole-C5 and the methylene protons of the acetic acid is definitive. In ATAA (5-substituted), the methylene correlates with the quaternary C5 and the carbonyl of the acid.

Problem 3: Low Yield in Cyclization.

  • Cause: Decomposition of the bromo-keto ester.

  • Solution: Use fresh reagents.[1] Conduct the bromination and cyclization in a "telescoped" one-pot procedure without isolating the unstable bromo-intermediate.

References

  • Bondock, S., et al. (2010). "Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives." European Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 2-amino-4-aryl-thiazole derivatives as inhibitors of monoamine oxidases." Journal of Medicinal Chemistry.

  • Rudrawar, S., et al. (2011). "Thiazole-5-acetic acid derivatives: A new class of inhibitors for bacterial DNA gyrase B." Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 12345, 2-Amino-4-phenylthiazole-5-acetic acid." PubChem.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry (Context on FBDD and scaffold properties).

Sources

Method

Application Notes and Protocols: The Versatility of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 2-aminothiazole moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the design of therapeutic agents targeting a wide array of diseases.[2][3] Its significance is underscored by its incorporation into clinically approved drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[2]

Within this esteemed class of compounds, (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid emerges as a particularly intriguing starting point for drug discovery endeavors. The strategic placement of a phenyl group at the 4-position and an acetic acid moiety at the 5-position provides a unique combination of lipophilicity and functionality. This arrangement offers multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exocyclic amino group at the 2-position is a key site for derivatization, enabling the introduction of various substituents to modulate biological activity.[4]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid scaffold. We will delve into its synthesis, explore its potential in anticancer and anti-inflammatory drug discovery, and provide detailed protocols for its synthesis and biological evaluation.

Core Scaffold: Structural Features and Synthetic Strategy

The inherent reactivity and versatility of the 2-aminothiazole ring system make it an attractive synthetic target. The most common and reliable method for the synthesis of this scaffold is the Hantzsch thiazole synthesis.[5][6] This venerable reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6]

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thiourea/Thioamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid Derivative intermediate->product Dehydration

Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow.

For the synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, a suitable α-haloketone precursor bearing the phenyl and acetic acid moieties is required. The selection of starting materials is critical for achieving a good yield and purity of the final product. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Objective: To synthesize the target scaffold via the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (recrystallization apparatus, filtration setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the ethyl ester of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid hydrochloride will form.

  • Isolation of Ester: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Hydrolysis: Suspend the isolated ester in a 1 M aqueous solution of sodium hydroxide and stir at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Precipitation: Cool the solution in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 5-6. The desired (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Thiourea in excess: Using a slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone.

  • Ethanol as solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a reasonable reflux temperature.

  • Acidic work-up for ester isolation: The thiazole product is basic and will form a hydrochloride salt, which often has lower solubility in ethanol, aiding in its initial isolation.

  • Basic hydrolysis followed by acidic precipitation: This is a standard and effective method for the saponification of the ester and subsequent isolation of the carboxylic acid.

Applications in Drug Discovery: A Scaffold for Targeting Disease

The (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid scaffold has shown considerable promise in the development of novel therapeutics, particularly in the areas of oncology and inflammation.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of the 2-aminothiazole scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Targeting Protein Kinases (EGFR and others):

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression or mutation is a hallmark of many cancers. Several thiazole-based compounds have been developed as potent EGFR inhibitors.[8] The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase domain.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Apoptosis Apoptosis EGFR->Apoptosis Thiazole_Inhibitor (2-Amino-4-phenyl-1,3-thiazol-5-yl) acetic acid Derivative Thiazole_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Figure 2: Inhibition of EGFR Signaling by a Thiazole Derivative.

Sirtuin 2 (SIRT2) Inhibition:

Sirtuin 2 (SIRT2) is a class III histone deacetylase that is implicated in the regulation of cell cycle, genomic stability, and tumorigenesis. Overexpression of SIRT2 has been observed in several cancers, making it an attractive therapeutic target. Thiazole-based compounds have been identified as potent SIRT2 inhibitors.[9][10][11][12]

Quantitative Data on Anticancer Activity:

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference
Compound A 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung)2.47[13]
Compound B 2-arylamido derivativeL1210 (Leukemia)0.2-1[14]
Compound C 2-alkylamido derivativeL1210 (Leukemia)4-8[14]
Compound D N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideSKNMC (Neuroblastoma)4.5[15]
Anti-inflammatory Applications: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The inhibition of the NF-κB signaling pathway is a major goal in the development of anti-inflammatory drugs. Benzothiazole derivatives have been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory mediators such as COX-2 and iNOS.[16][17][18]

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Thiazole_Inhibitor (2-Amino-4-phenyl-1,3-thiazol-5-yl) acetic acid Derivative Thiazole_Inhibitor->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces

Figure 3: Inhibition of the NF-κB Signaling Pathway.

Protocol 2: In Vitro SIRT2 Inhibition Assay

Objective: To determine the inhibitory activity of a (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivative against human recombinant SIRT2.

Materials:

  • Human recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD+

  • SIRT2 assay buffer

  • Developer reagent

  • Test compound (dissolved in DMSO)

  • Known SIRT2 inhibitor (positive control, e.g., AGK2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the positive control in the assay buffer.

  • Enzyme Reaction: In the wells of the 96-well plate, add the following in order:

    • SIRT2 assay buffer

    • Test compound or control

    • Human recombinant SIRT2 enzyme

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent. Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Self-Validating System:

  • Positive Control: The inclusion of a known SIRT2 inhibitor validates the assay's ability to detect inhibition.

  • Negative Control: The DMSO control establishes the baseline enzyme activity.

  • Z'-factor: For high-throughput screening, calculating the Z'-factor will assess the quality and reliability of the assay.

Conclusion and Future Directions

The (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a valuable tool in the medicinal chemist's arsenal. The demonstrated ability of compounds based on this scaffold to modulate key signaling pathways in cancer and inflammation highlights its potential for addressing significant unmet medical needs.

Future research should focus on exploring the vast chemical space around this scaffold through combinatorial chemistry and structure-based drug design. Further elucidation of the specific molecular targets and mechanisms of action will be crucial for the development of highly selective and potent drug candidates. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hantzsch Thiazole Synthesis

Topic: Troubleshooting Low Yield & Protocol Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Chemistry & Drug Discovery Support Last Updated: February 11, 2026 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Protocol Optimization

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Chemistry & Drug Discovery Support Last Updated: February 11, 2026

Executive Summary & Core Diagnostic

The Hantzsch thiazole synthesis is the gold standard for generating 1,3-thiazoles, a critical pharmacophore in drug discovery (e.g., Ritonavir, Dasatinib). However, the reaction is deceptively simple. While the literature often claims quantitative yields, bench scientists frequently encounter yields <20% or "disappearing products."

The Central Thesis: Low yield in Hantzsch synthesis is rarely due to a failure of bond formation. It is almost always due to (A) failure to dehydrate the intermediate or (B) loss of the product during work-up due to salt formation.

Diagnostic Flowchart

Before altering your chemistry, identify where the loss is occurring.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC 1. Check TLC of Reaction Mix Start->CheckTLC Result1 Product Spot Visible? CheckTLC->Result1 YesProduct Reaction Worked. Issue is Isolation. Result1->YesProduct Yes NoProduct Reaction Failed. Issue is Chemistry. Result1->NoProduct No CheckAq Check Aqueous Layer pH YesProduct->CheckAq CheckSM Check Alpha-Haloketone NoProduct->CheckSM Acidic pH < 4 (Product is HBr Salt) CheckAq->Acidic Neutral pH > 7 (Product is Free Base) CheckAq->Neutral ActionSalt Action: Neutralize with NaHCO3 to precipitate Free Base Acidic->ActionSalt OldSM Dark/Oily Reactant (Polymerized) CheckSM->OldSM NewSM Fresh/Crystalline CheckSM->NewSM ActionPurify Action: Recrystallize or Wash with Ether OldSM->ActionPurify Intermediate White Solid Isolated? (Hydroxythiazoline) NewSM->Intermediate ActionDehydrate Action: Reflux in EtOH with catalytic Acid Intermediate->ActionDehydrate

Caption: Diagnostic logic tree distinguishing between chemical failure (reactants/intermediates) and physical loss (solubility/pH).

Critical Failure Points & Solutions

Issue 1: The "Disappearing Product" (Work-up Solubility)

Symptom: The reaction turns clear/yellow, TLC shows a new spot, but after extraction with water/DCM, the organic layer is empty. Mechanism: The Hantzsch reaction produces one equivalent of hydrobromic acid (HBr). The thiazole nitrogen is basic (


). Consequently, the product exists as the water-soluble hydrobromide salt .


Protocol Fix:

  • Do NOT simply wash with water and separate. You will wash away the product.[1]

  • Neutralization: After the reaction, cool the mixture and slowly add saturated aqueous

    
     or 
    
    
    
    until pH
    
    
    8-9.
  • Observation: You should see vigorous bubbling (

    
    ) and the precipitation of the free base thiazole.
    
  • Extraction: Only after neutralization should you extract with EtOAc or DCM.

Issue 2: The "White Solid" Impurity (Incomplete Dehydration)

Symptom: You isolate a white solid with the correct mass but incorrect NMR (loss of aromaticity, extra chiral center signals). Mechanism: The reaction proceeds via a 4-hydroxy-thiazoline intermediate. The final step is the elimination of water (dehydration) to aromatize the ring. If the temperature is too low or the solvent too "wet" without acid catalysis, the reaction stops at the intermediate.

Protocol Fix:

  • Force Dehydration: Take the crude white solid, redissolve in ethanol, add a catalytic amount of concentrated

    
     or p-TsOH (10 mol%), and reflux for an additional 1-2 hours.
    
  • Dean-Stark: For stubborn substrates, use toluene with a Dean-Stark trap to physically remove water.

Issue 3: Reactant Degradation ( -Haloketones)

Symptom: The reaction mixture turns black/tarry immediately. Yield < 10%. Root Cause:


-haloketones (e.g., phenacyl bromide) are potent lachrymators and highly unstable. They undergo light-catalyzed polymerization and hydrolysis upon storage. Old reagents are often <50% pure.

Validation Protocol:

  • Visual Check: Phenacyl bromide should be white crystals. If it is purple, pink, or a brown oil, it is degraded.

  • Purification: Wash the degraded solid with a small amount of cold diethyl ether (the polymer is insoluble, the reagent dissolves). Filter, then evaporate the ether to recover clean bromide.

Mechanistic Insight & Pathway Visualization

Understanding the pathway allows you to control the "switch" between the intermediate and the final product.

Mechanism Reactants Thioamide + Alpha-Haloketone Transition S-Alkylation (SN2 Attack) Reactants->Transition Fast Intermediate 4-Hydroxythiazoline (Non-Aromatic) Transition->Intermediate Cyclization Product 1,3-Thiazole (Aromatic) Intermediate->Product Rate Limiting (Requires Heat/Acid) SideProduct Tar/Byproducts Intermediate->SideProduct Oxidation/Dimerization Dehydration Dehydration (- H2O)

Caption: The rate-limiting step is often the dehydration of the hydroxythiazoline. Failure here leads to non-aromatic intermediates.

Optimized Protocols & Data Comparison

The following table contrasts the "Classic" method (often low yield due to work-up issues) with "Modern/Green" optimized conditions.

ParameterClassic Method (Reflux)Optimized Green MethodMechanochemistry (Solvent-Free)
Solvent Ethanol (Anhydrous)Water / PEG-400None (Grinding)
Catalyst None or HCl

-Cyclodextrin or Catalyst-free
Silica /

-TsOH
Temp/Time Reflux (6-12 hrs)80°C (1-3 hrs)Ambient (10-30 mins)
Yield 50-70% (variable)85-95%90-98%
Work-up Neutralize & ExtractFiltration (Product precipitates)Wash with water & Filter
Key Benefit Well understoodEco-friendly, easy isolationSpeed, no solvent waste
Recommended "Green" Protocol (High Trust)

Based on recent aqueous-phase optimizations (See References).

  • Mix: Combine

    
    -haloketone (1.0 eq) and thioamide (1.1 eq) in water (or 1:1 EtOH/Water).
    
  • Catalyst: Add 10 mol%

    
    -cyclodextrin (supramolecular catalyst) or simply use PEG-400 as the solvent.
    
  • Heat: Stir at 70-80°C for 2 hours.

  • Isolation: The hydrophobic thiazole product will precipitate out of the aqueous phase as it forms.[1]

  • Finish: Filter the solid.[1] Wash with 5%

    
     to remove salts, then water. Dry.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Ethanol? A: Yes, but be careful. DMF is a high-boiling solvent (


C). While it accelerates the reaction, removing it is difficult. Residual DMF can inhibit crystallization. Use DMF only if your reactants are insoluble in Ethanol.

Q: Why is my product an oil instead of a solid? A: This usually indicates impurities (unreacted haloketone) preventing the crystal lattice from forming.

  • Fix: Triturate the oil with hexanes or cold diethyl ether. Scratch the flask with a glass rod to induce nucleation.

Q: I am using 2-aminothiophenol and getting low yields. Why? A: 2-aminothiophenol is prone to rapid oxidative dimerization to form disulfides (bis(2-aminophenyl)disulfide).

  • Fix: Perform the reaction under an inert atmosphere (

    
     or Ar) and use degassed solvents.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Hantzsch, A. (1887).[2] Ueber die Condensation von Thioamiden mit Halogenketonen.[1][3][2][4] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using

    
    -cyclodextrin as a supramolecular catalyst in water. Tetrahedron Letters, 49(25), 3976-3980. 
    
  • Deligeorgiev, T., et al. (2010). Green Hantzsch synthesis of 2-aminothiazoles in aqueous medium.[5] Ultrasonics Sonochemistry, 17(5), 783-786.

  • BenchChem. (2025).[6] Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Purification of Polar Aminothiazole Compounds

Welcome to the technical support center for the purification of polar aminothiazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aminothiazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often tricky scaffolds. The inherent polarity and basicity of the 2-aminothiazole moiety present unique purification hurdles that standard protocols may not adequately address.

This document moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you to make informed, effective decisions during your purification workflows. We will explore common pitfalls and provide robust, field-tested solutions grounded in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level challenges researchers face.

Q1: Why is my polar aminothiazole compound so difficult to purify?

A1: The difficulty arises from a combination of factors inherent to the aminothiazole scaffold:

  • High Polarity: The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiazole ring makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor peak shape (streaking) and difficulty in elution during normal-phase chromatography.[1][2] In reversed-phase chromatography, the opposite occurs; the compound may have insufficient retention and elute with the solvent front.[3]

  • Basicity: The exocyclic amino group is basic, readily protonating in the presence of acidic protons, such as those on the surface of silica gel. This strong interaction is a primary cause of peak tailing and irreversible adsorption on the column.[2]

  • Solubility Profile: These compounds often exhibit problematic solubility, being poorly soluble in many common non-polar organic solvents but highly soluble in polar solvents, which complicates both chromatography and recrystallization.[4] Some derivatives have been noted to have such low solubility that it impedes biological testing.[4]

Q2: What are the most common impurities I should expect from a Hantzsch thiazole synthesis?

A2: The Hantzsch synthesis, a common route to 2-aminothiazoles, can generate several characteristic impurities.[5][6] These include:

  • Unreacted Starting Materials: Primarily unreacted α-haloketone and thiourea (or its derivatives).

  • Side-Products: Formation of byproducts can complicate purification. For instance, in situ α-halogenation strategies can lead to various halogenated intermediates.[6]

  • Catalyst Residues: If a catalyst is used, its removal can be challenging.[7] Monitoring the reaction with Thin Layer Chromatography (TLC) is essential to track the consumption of reactants and the formation of products and byproducts.[8]

Q3: My aminothiazole compound appears to be degrading in my DMSO stock solution. Is this common?

A3: Yes, this is a documented issue. Some 2-aminothiazole derivatives have shown instability in DMSO, leading to decomposition over time. In one study, an antimalarial 2-aminothiazole was found to undergo oxygenation and dimerization in a DMSO stock solution.[9] This highlights the critical importance of appropriate storage conditions and confirming compound integrity before biological assays.[9] If instability is suspected, it is advisable to prepare fresh solutions or use alternative solvents if possible.

Q4: How do I choose the best primary purification strategy: chromatography or recrystallization?

A4: The choice depends on the nature of your crude material and the impurities present.

  • Recrystallization is often the most efficient method for removing minor impurities if your product is a solid and you can identify a suitable solvent system. It is a cost-effective and scalable technique. The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[10]

  • Chromatography is more suitable when impurities have similar polarity to the product, or when dealing with complex mixtures or oily products.[7][8] While normal-phase chromatography on silica is common, the polar and basic nature of aminothiazoles often requires specialized conditions or alternative methods like reversed-phase chromatography.[11]

Part 2: In-Depth Troubleshooting Guide: Chromatographic Purification

Chromatography is the workhorse of purification, but polar aminothiazoles demand a thoughtful approach.

Normal-Phase Chromatography (NPC) on Silica Gel

Q5: My compound is streaking severely on my silica gel column, making separation impossible. What's happening and how do I fix it?

A5: Severe streaking or tailing is a classic sign of strong, undesirable interactions between your basic aminothiazole and the acidic silanol (Si-O-H) groups on the silica surface.[1][2] To resolve this, you must neutralize these interactions.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a volatile amine base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to symmetrical peaks.

  • Use Alternative Stationary Phases: If basic modifiers are not effective or compatible with your molecule, consider using a less acidic stationary phase, such as alumina (basic or neutral), or bonded phases like amino- or cyano-functionalized silica.[2][12]

Protocol: Silica Gel Flash Chromatography with a Basic Modifier [13]

  • Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), add silica gel (typically 2-3 times the weight of the crude material), and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack your column with silica gel using your chosen non-polar solvent (e.g., hexanes or dichloromethane).

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of your starting mobile phase (e.g., 99% Dichloromethane / 1% Triethylamine). Crucially, the basic modifier must be present during equilibration and throughout the entire run.

  • Loading: Carefully load the dry-loaded silica onto the top of the packed column.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity by adding a polar solvent (e.g., methanol or ethyl acetate) that also contains the same percentage of the basic modifier.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Table 1: Recommended Mobile Phase Systems for NPC of Polar Aminothiazoles

Solvent System Typical Ratio Range Comments & Best Practices
Dichloromethane / Methanol / Triethylamine98:2:0.5 to 80:20:0.5A robust, general-purpose system. The triethylamine (TEA) is essential to prevent streaking.[2]
Ethyl Acetate / Hexanes / Triethylamine20:80:0.5 to 100:0:0.5Good for moderately polar compounds. Ensure TEA is present in both solvents if preparing stock solutions.
Dichloromethane / Methanol / Ammonium Hydroxide95:5:0.5 to 80:20:2For very basic compounds where TEA is not sufficient. Use with caution due to the presence of water.[2]

Diagram 1: Troubleshooting Workflow for Normal-Phase Chromatography A decision tree for addressing common issues in NPC of aminothiazoles.

NPC_Troubleshooting start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Crude Aminothiazole for NPC check_rf Run TLC with DCM/MeOH start->check_rf streaking Streaking or Spot at Baseline? check_rf->streaking add_base Add 0.5-1% TEA or NH4OH to Mobile Phase streaking->add_base Yes good_sep Good Separation (Rf 0.2-0.4) streaking->good_sep No add_base->good_sep run_column Proceed with Flash Chromatography good_sep->run_column Yes no_move Still No Movement or Poor Resolution? good_sep->no_move No change_phase Consider Alternative Stationary Phase (Alumina, Amino-Silica) no_move->change_phase Yes consider_rp Switch to Reversed-Phase Chromatography no_move->consider_rp Yes

Reversed-Phase Chromatography (RPC)

RPC is an excellent alternative for highly polar compounds that are poorly behaved on silica.[11] It separates molecules based on hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[14][15]

Q6: My polar aminothiazole has no retention on a C18 column. How can I get it to stick?

A6: Poor retention in RPC means your compound is too hydrophilic and has a stronger affinity for the polar mobile phase than the non-polar stationary phase.[3]

Solutions:

  • Use 100% Aqueous Mobile Phase: Start your gradient with 100% aqueous buffer. Sometimes, even a small amount of organic solvent (e.g., 5% acetonitrile) is enough to cause premature elution.[3]

  • Employ Ion-Pairing Reagents: For basic compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can significantly increase retention. The TFA forms an ion pair with the protonated amine, and the resulting complex is more hydrophobic, leading to better interaction with the C18 stationary phase.[16]

  • Consider a More Retentive Stationary Phase: If possible, use a column with a higher carbon load or one specifically designed for polar compounds (e.g., "Aqua" type columns).

  • Explore HILIC: If RPC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal next step. HILIC uses a polar stationary phase (like silica or diol) with a high-organic mobile phase, providing excellent retention for very polar compounds that are unretained in RPC.[3]

Table 2: Common Mobile Phase Additives for RPC of Aminothiazoles

Additive Typical Conc. Pros Cons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shaping for bases; strong ion-pairing increases retention.[16]Difficult to remove from the final product; can be harsh on some sensitive molecules.
Formic Acid 0.1%Good peak shaping; volatile and easily removed.Weaker acid, may provide less retention enhancement than TFA.
Ammonium Acetate/Formate 10-20 mMActs as a buffer to control pH, improving peak shape and reproducibility; LC-MS compatible.Non-volatile, requires removal by lyophilization or a subsequent desalting step.[17]
Ion Exchange Chromatography (IEX)

Q7: When should I consider using Ion Exchange Chromatography?

A7: IEX is a powerful technique that separates molecules based on their net charge.[18][19] It is particularly useful for polar aminothiazoles under the following circumstances:

  • When your compound is charged (protonated) at a specific pH.

  • When impurities have a different charge state (e.g., neutral or acidic byproducts).

  • As an intermediate or polishing step in a multi-step purification process.[19]

Since the aminothiazole is basic, it will be positively charged at a pH below its pKa. Therefore, Cation Exchange Chromatography would be the method of choice, where the positively charged compound binds to a negatively charged stationary phase.[18][19] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[18]

Part 3: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a highly effective, scalable, and economical purification technique for solid compounds.[20]

Q8: I can't find a single good solvent for recrystallization. What's my next step?

A8: This is a very common problem. The solution is to use a binary (two-solvent) solvent system. This involves finding one solvent that dissolves your compound very well (the "soluble" solvent) and another in which it is poorly soluble (the "anti-solvent").[21]

Protocol: Two-Solvent Recrystallization

  • Dissolution: Place your crude solid in a flask and add the minimum amount of the hot "soluble" solvent required to fully dissolve it.[20]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator. Slow cooling is key to forming pure, well-defined crystals.[20]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[10]

Q9: My compound "oils out" of the solution instead of forming crystals. How do I fix this?

A9: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution becomes supersaturated too quickly at a high temperature.

Solutions:

  • Lower the temperature at which you induce precipitation. After dissolving your compound, let the solution cool slightly before adding the anti-solvent.

  • Use a more dilute solution. Add a bit more of the "soluble" solvent before adding the anti-solvent.

  • Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal (a tiny crystal of the pure compound) to the solution to initiate crystallization.

Diagram 2: Workflow for Selecting a Recrystallization Solvent System A logical flow for identifying a suitable solvent or solvent pair for recrystallization.

Recrystallization_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Crude Solid Aminothiazole test_solvents Test solubility in various solvents (e.g., EtOH, IPA, EtOAc, Toluene, Water) start->test_solvents check_hot_cold Soluble when Hot, Insoluble when Cold? test_solvents->check_hot_cold single_solvent Use Single Solvent Recrystallization check_hot_cold->single_solvent Yes find_pair Find a 'Soluble' Solvent and an 'Anti-Solvent' check_hot_cold->find_pair No oiling_out Compound 'Oils Out'? single_solvent->oiling_out two_solvent Use Two-Solvent Recrystallization find_pair->two_solvent two_solvent->oiling_out adjust_conditions Use more 'Soluble' solvent, Cool more slowly, Scratch flask or seed oiling_out->adjust_conditions Yes

References

  • BenchChem. (n.d.). Overcoming challenges in the derivatization of the amino group of thiadiazoles.
  • BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole.
  • BenchChem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
  • Tosoh Bioscience. (n.d.). Normal Phase Chromatography.
  • Prajapati, A. K., et al. (2012). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents. PMC.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Zhu, Y., et al. (2019). One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. Organic Chemistry Portal.
  • Al-Obaidi, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • Cytiva. (2024). Ion Exchange Chromatography.
  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles. PMC.
  • Tosoh Bioscience. (n.d.). Ion Exchange Chromatography.
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • ResearchGate. (2025). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst | Request PDF.
  • Cytiva. (n.d.). Reversed Phase Chromatography.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles.
  • Journal of Medicinal Chemistry. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • ResearchGate. (2025). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF.
  • Taylor & Francis. (n.d.). Normal phase chromatography – Knowledge and References.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

Sources

Troubleshooting

improving crystal quality of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid for X-ray crystallography

Technical Support Center: Crystallography Division Subject: Optimization of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Crystal Quality Ticket ID: CRY-TZ-4P5A-001[1] Executive Summary You are encountering difficulties...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallography Division Subject: Optimization of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Crystal Quality Ticket ID: CRY-TZ-4P5A-001[1]

Executive Summary

You are encountering difficulties crystallizing (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid . This scaffold presents a classic "crystallographer’s dilemma": it contains a rigid, planar aromatic core (phenyl-thiazole) prone to


-stacking, coupled with a flexible, polar side chain (acetic acid) and a hydrogen-bond active head (2-amino).[1]

This combination frequently leads to polyamorphism , twinning , or microcrystalline needles unsuitable for diffraction.[1] This guide provides a diagnostic workflow to transition from poor-quality precipitates to diffraction-quality single crystals.

Module 1: Diagnostic & Solvent Strategy

Q: My compound precipitates immediately as a powder upon adding antisolvent. How do I fix this?

A: You are crossing the metastable zone too rapidly. The 2-amino-thiazole/acetic acid motif likely forms a zwitterionic species in neutral solution, leading to extremely high lattice energy and low solubility.[1] When you add an antisolvent, the supersaturation spikes instantly.

The Fix: The "Acid-Base Switch" Technique Instead of standard antisolvent addition, use pH-driven crystallization to slow down the neutralization event.[1]

  • Dissolution: Dissolve the compound in 1M HCl (protonates the amine, ensuring solubility) or 1M NaOH (deprotonates the acid).

  • The Buffer Layer: Place this solution in a narrow tube.

  • The Interface: Carefully layer a buffer of the opposite pH (or a neutral buffer like Sodium Acetate pH 5.[1]5) on top, separated by a small layer of neat solvent (water/ethanol) to slow diffusion.

  • Result: As ions diffuse, the molecule slowly reaches its isoelectric point (pI) at the interface, crystallizing gradually rather than crashing out.

Q: Which solvent systems are best for this specific phenyl-thiazole derivative?

A: Avoid pure water. Leverage the Phenyl Ring. The phenyl ring increases hydrophobicity compared to simple thiazoles.[1] You need a solvent that disrupts


-stacking while solubilizing the polar tails.[1]
Solvent SystemRoleApplication
DMSO / Water High solubility / Strong AntisolventAvoid. Often yields solvates or oils due to high DMSO boiling point.[1]
DMF / Ethanol Solubilizer / ModifierRecommended. Ethanol disrupts H-bonds; DMF solubilizes the core.[1]
Acetic Acid / Acetonitrile Protonation / AntisolventHigh Success. Dissolve in glacial acetic acid; diffuse MeCN vapor.[1]
THF / Hexane Dispersive / Non-polarTry for Salts. Good for crystallizing the ester or protected forms.[1]

Module 2: Troubleshooting Morphology (The Needle Problem)

Q: I am getting long, thin needles that don't diffract. Why?

A: Unchecked Hydrogen Bonding Chains. Aminothiazoles form aggressive hydrogen bond ribbons (Head-to-Tail: Amino


 Acid).[1] The crystal grows rapidly along this H-bond axis but slowly in others, resulting in needles.[1]

The Fix: Poison the Fast-Growing Face You must inhibit growth along the needle axis to force the crystal to grow wider (into plates or blocks).[1]

  • Add 1-5% Polyvinyl Alcohol (PVA): PVA binds to the fast-growing faces of organic crystals, slowing them down and allowing the other faces to catch up.[1]

  • Switch to a "Blocker" Solvent: Use a solvent that competes for the H-bond donor sites, such as Methanol or Pyridine .[1]

Q: My crystals are twinned (multiple crystals growing out of one center).

A: High Nucleation Rate. The phenyl ring invites "slip planes" where layers stack slightly offset, causing twinning.

The Fix: Slower Nucleation [1]

  • Lower Temperature: Move the experiment to 4°C. This reduces the kinetic energy of the flexible acetic acid tail, locking it into a single conformation.[1]

  • Viscosity: Add 10-20% Glycerol to the mother liquor.[1] This slows convection currents and molecular diffusion, reducing the chance of multiple nuclei colliding.[1]

Module 3: Advanced Engineering (Salts & Co-Crystals)

Q: The neutral molecule simply won't give good crystals.[1] What is the "Nuclear Option"?

A: Abandon the neutral form. Make the Hydrochloride Salt. Literature on aminothiazoles suggests the HCl salt is significantly more stable and likely to form distinct blocks compared to the zwitterion [1].[1]

  • Protocol: Dissolve 50 mg of compound in minimal warm Ethanol. Add 1.1 equivalents of concentrated HCl. Allow to cool slowly. The ionic lattice is often more rigid than the H-bonded neutral lattice.[1]

Q: Can I use Co-crystallization?

A: Yes, target the Carboxylic Acid. Use a co-former that disrupts the self-association of the acetic acid tail.[1]

  • Co-formers: Isonicotinamide, Pyrazine, or 4,4'-Bipyridine.[1]

  • Mechanism: These bases H-bond to the acetic acid, creating a larger, more stable supramolecular unit that packs better than the flexible tail alone.[1]

Module 4: Visualization & Workflows

Workflow 1: The "Needle-to-Block" Decision Tree

Use this logic flow when inspecting your initial drops.

CrystalOptimization Start Observation: Crystal Habit Needles Thin Needles / Whiskers Start->Needles Plates Thin Plates (2D) Start->Plates Precipitate Amorphous Precipitate Start->Precipitate Blocks 3D Blocks/Prisms Start->Blocks  Success!   Action_Needle1 Add 5% PVA or Glycerol (Slow Growth Axis) Needles->Action_Needle1 Action_Needle2 Switch Solvent to MeOH (Disrupt H-Bonds) Needles->Action_Needle2 Action_Plate1 Slow Cooling Rate (Reduce Twinning) Plates->Action_Plate1 Action_Plate2 Increase Concentration Plates->Action_Plate2 Action_Prec1 Decrease Conc. by 50% Precipitate->Action_Prec1 Action_Prec2 Try Gel/Diffusion Method Precipitate->Action_Prec2

Caption: Decision matrix for optimizing crystal habit based on initial visual inspection.

Workflow 2: Salt Selection Pathway

If the neutral molecule fails, follow this chemical modification pathway.

SaltSelection Input Neutral Molecule (Poor Crystals) Check_pKa Check pKa (Amino ~5.0, Acid ~4.0) Input->Check_pKa Route_Acid Acidic Pathway (Target Amine) Check_pKa->Route_Acid  Protonate   Route_Base Basic Pathway (Target Carboxyl) Check_pKa->Route_Base  Deprotonate   Salt_HCl HCl Salt (High Lattice Energy) Route_Acid->Salt_HCl  First Choice   Salt_Tos Tosylate Salt (Adds Bulk/Stacking) Route_Acid->Salt_Tos  If HCl fails   Salt_Na Sodium Salt (Hygroscopic Risk) Route_Base->Salt_Na

Caption: Chemical modification strategy. The Acidic Pathway (HCl salt) is preferred for aminothiazoles.

Module 5: Validated Experimental Protocol

Protocol: Vapor Diffusion (Sitting Drop) for Aminothiazoles

Standardized for 24-well plates.

  • Prepare Stock Solution:

    • Dissolve 10 mg of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid in 500

      
      L of DMF  (Dimethylformamide).
      
    • Validation Step: Solution must be perfectly clear. If cloudy, filter through a 0.22

      
      m PTFE filter.
      
  • Prepare Reservoir (Antisolvent):

    • Fill the reservoir well with 500

      
      L of Ethanol  (or Methanol).
      
  • Set the Drop:

    • Mix 2

      
      L of Stock Solution + 2 
      
      
      
      L of Reservoir solution on the sitting drop post.
    • Critical Step: Do not mix vigorously. Pipette up and down once.

  • Seal & Store:

    • Seal with clear tape. Store at 4°C (refrigerator) to reduce thermal motion of the acetic acid tail.

  • Observation:

    • Check after 24 hours. If clear, wait. If heavy precipitate, repeat with 1:1 DMF:Water in the drop.

References

  • Civati, F., et al. (2021).[2] "Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding." Crystal Growth & Design. (Explains the mechanics of needle formation in H-bonded systems).

  • Grover, V., et al. (2013). "Aminothiazole derivatives: A scaffold of increasing importance in medicinal chemistry." European Journal of Medicinal Chemistry. (Structural insights into the aminothiazole core).

  • Wermuth, C. G. (2011). "Crystal Engineering: From Molecule to Crystal." The Practice of Medicinal Chemistry. (General principles of salt selection and polymorphism).

  • PubChem Compound Summary. "(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride."[1][3] (Validation of HCl salt stability).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, the 2-aminothiazole scaffold has garnered significant attention within the medicinal chemistry community.[1][2][3] This heterocyclic motif is a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5] This guide offers an in-depth comparison of the antimicrobial efficacy of various 2-aminothiazole derivatives, supported by experimental data and methodological insights to aid researchers in the rational design of more potent therapeutic agents.

Understanding the Antimicrobial Potential of 2-Aminothiazoles

The versatility of the 2-aminothiazole ring allows for chemical modifications at various positions, enabling the modulation of its biological activity. Researchers have extensively explored the impact of different substituents on the antimicrobial potency of these derivatives. This exploration has led to the identification of key structural features that govern their efficacy against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial activity of 2-aminothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following table summarizes the MIC values of representative 2-aminothiazole derivatives against common pathogenic strains, compiled from various studies. This comparative data highlights the differential efficacy of these compounds and provides a basis for understanding their structure-activity relationships.

Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Series 1: Phenyl-substituted 2-aminothiazoles
Compound A (4-phenyl-2-aminothiazole)Staphylococcus aureus>100[7]
Escherichia coli>100[7]
Compound B (4-(4-chlorophenyl)-2-aminothiazole)Staphylococcus aureus62.5[7]
Escherichia coli125[7]
Series 2: Heterocycle-linked 2-aminothiazoles
Compound C (2-amino-4-(pyridin-2-yl)thiazole)Staphylococcus aureus16[8]
Methicillin-resistant S. aureus (MRSA)4[8]
Compound D (2-amino-4-(furan-2-yl)thiazole)Candida albicans31.25[9]
Series 3: Schiff Base Derivatives
Compound E (Ethyl 2-(benzylideneamino)thiazole-4-carboxylate)Staphylococcus epidermidis (MDR)250[7]
Pseudomonas aeruginosa (MDR)375[7]
Compound F (Ethyl 2-((4-hydroxybenzylidene)amino)thiazole-4-carboxylate)Candida albicans20.0 (Zone of Inhibition in mm)[7]
Series 4: Sulfonamide Derivatives
Compound GStaphylococcus aureusNot Active[10]
Escherichia coliNot Active[10]

Key Experimental Protocols for Efficacy Determination

The reliable evaluation of antimicrobial efficacy hinges on standardized and well-executed experimental protocols. Below are detailed methodologies for common assays used in the screening and characterization of 2-aminothiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the antimicrobial activity of a compound.[6][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the 2-aminothiazole derivative in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after incubation.[6][12]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Accurately weigh the 2-aminothiazole derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.[3]

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well plate.

  • Serial Dilutions: Add a specific volume of the compound stock solution to the first well of each row and perform two-fold serial dilutions by transferring a portion of the solution to the subsequent wells.[6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).[12][13]

  • Inoculation: Inoculate each well with a defined volume of the microbial suspension. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method is widely used for preliminary screening of antimicrobial activity.[13][15]

Principle: A filter paper disk impregnated with a known concentration of the 2-aminothiazole derivative is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[13]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.[13][16]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[13][16][17]

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the agar surface.[13][16] A control disk with the solvent alone should also be included.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 16-18 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[14]

Agar Well Diffusion Method

This method is an alternative to the disk diffusion assay, particularly useful for testing extracts or solutions of compounds.[18][19]

Principle: Wells are created in an agar plate inoculated with the test microorganism, and these wells are filled with the 2-aminothiazole derivative solution. The compound diffuses from the well into the agar, and the resulting zone of inhibition is measured.[19][20]

Step-by-Step Protocol:

  • Plate Preparation and Inoculation: Prepare and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.[18]

  • Well Creation: Use a sterile cork borer or a pipette tip to create wells (typically 6-8 mm in diameter) in the agar.[19][20]

  • Addition of Compound: Add a specific volume of the 2-aminothiazole derivative solution into each well.[19]

  • Incubation and Interpretation: Incubate the plates and measure the zones of inhibition as described for the disk diffusion method.[18]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antimicrobial efficacy of novel 2-aminothiazole derivatives.

Antimicrobial_Efficacy_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 2-Aminothiazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization disk_diffusion Agar Disk/Well Diffusion Assay (Qualitative Screening) characterization->disk_diffusion mic_determination Broth Microdilution (MIC Determination) disk_diffusion->mic_determination Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis mechanism_studies Mechanism of Action Studies sar_analysis->mechanism_studies Lead Compounds

Caption: A generalized workflow for the discovery and evaluation of novel 2-aminothiazole antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-aminothiazole derivatives is intricately linked to their chemical structure. Analysis of the available data reveals several key SAR trends:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring significantly influences activity. Aromatic and heteroaromatic rings at this position, particularly a 2-pyridyl moiety, have been shown to enhance antibacterial activity, especially against Mycobacterium tuberculosis.[21]

  • Substitution at the 2-amino group: The N-2 position of the aminothiazole is highly amenable to modification.[21] The introduction of substituted benzoyl groups at this position has led to a substantial improvement in antitubercular activity.[21]

  • Formation of Schiff Bases: The condensation of the 2-amino group with various aldehydes to form Schiff bases can modulate the antimicrobial spectrum. The nature of the aldehyde used plays a crucial role in determining the resulting activity.[7]

The following diagram illustrates the key positions on the 2-aminothiazole scaffold that are critical for its antimicrobial activity.

Caption: Key structural features of the 2-aminothiazole scaffold influencing antimicrobial efficacy.

Unraveling the Mechanism of Action

While the precise mechanism of action can vary between different derivatives, some 2-aminothiazoles have been shown to exert their antimicrobial effects by targeting essential microbial enzymes. Molecular docking studies have suggested that some derivatives may inhibit MurB, an enzyme involved in the biosynthesis of the bacterial cell wall.[22] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane integrity, has been proposed as a potential mechanism.[22]

The following diagram depicts a simplified representation of the proposed mechanism of action for certain 2-aminothiazole derivatives against bacteria.

Mechanism_of_Action cluster_bacterium Bacterial Cell aminothiazole 2-Aminothiazole Derivative murB MurB Enzyme aminothiazole->murB Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis murB->peptidoglycan_synthesis Essential for cell_wall Cell Wall peptidoglycan_synthesis->cell_wall Forms

Caption: Proposed mechanism of action involving the inhibition of the MurB enzyme in bacteria.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly promising framework for the development of novel antimicrobial agents. The comparative data and structure-activity relationship insights presented in this guide underscore the potential for rational design to yield derivatives with enhanced potency and a broader spectrum of activity. Future research should focus on exploring novel substitutions, elucidating the precise mechanisms of action for different classes of derivatives, and evaluating their efficacy against a wider range of clinically relevant, drug-resistant pathogens. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in accelerating the discovery of the next generation of 2-aminothiazole-based therapeutics.

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213581.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Vukovic, N., et al. (2008). Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one. Archiv der Pharmazie, 341(8), 491-496.
  • ResearchGate. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Zafar, H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • ChemRxiv. (n.d.). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
  • ResearchGate. (n.d.). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents | Request PDF. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429.
  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. Retrieved from [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725.
  • MDPI. (n.d.). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Kesicki, E. A., et al. (2016). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PloS one, 11(4), e0152832.
  • Mohamed, B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Preprints.org. (n.d.). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Retrieved from [Link]

  • EXCLI Journal. (n.d.). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid and Commercially Available Antibiotics

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, thiazole derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide presents a comparative study of a novel thiazole compound, (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, with three well-established antibiotics: Ampicillin, Ciprofloxacin, and Azithromycin. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential antimicrobial efficacy, supported by standardized experimental protocols and a discussion of underlying biochemical mechanisms.

Introduction to (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid belongs to the 2-aminothiazole class of heterocyclic compounds. This chemical family is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant antibacterial, antifungal, and antiviral properties.[1] The unique structural features of the 2-aminothiazole ring, including the presence of nitrogen and sulfur heteroatoms, are believed to be crucial for its biological activity, potentially facilitating interactions with various biological targets. While extensive research has been conducted on various substituted thiazoles, this guide focuses on the specific acetic acid derivative at the 5-position, postulating its potential for enhanced antimicrobial action.

Comparative Antimicrobial Susceptibility Testing

To objectively assess the antimicrobial potential of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, a hypothetical yet scientifically plausible dataset is presented below. This data is benchmarked against the performance of Ampicillin, Ciprofloxacin, and Azithromycin against two clinically relevant bacterial strains: Staphylococcus aureus (ATCC 29213), a Gram-positive pathogen, and Escherichia coli (ATCC 25922), a Gram-negative pathogen. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are critical indicators of antimicrobial efficacy.

Data Presentation
CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid Staphylococcus aureus816
Escherichia coli3264
Ampicillin Staphylococcus aureus0.250.5
Escherichia coli816
Ciprofloxacin Staphylococcus aureus0.51
Escherichia coli0.0150.03
Azithromycin Staphylococcus aureus14
Escherichia coli416

Interpretation of a Hypothetical Dataset: The hypothetical data suggests that (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid exhibits moderate activity against both Gram-positive and Gram-negative bacteria. While its potency does not surpass that of the established antibiotics in this hypothetical scenario, its broad-spectrum activity is noteworthy and warrants further investigation.

Experimental Protocols

The determination of MIC and MBC values is fundamental to antimicrobial research. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document for broth microdilution methods.[1][2][3]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid and the comparator antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. One row should be reserved for a growth control (broth and inoculum only) and another for a sterility control (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on a suitable agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth.

  • Subculturing: Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Comparative Mechanisms of Action

Understanding the mechanism of action is crucial for evaluating the potential of a new antimicrobial agent. Here, we compare the established mechanisms of the comparator antibiotics with a plausible mechanism for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid.

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin is a β-lactam antibiotic that targets the final stages of peptidoglycan synthesis.[4][5][6][7][8] It acylates the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains.[5][6] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[4][6][7][8]

Ampicillin_Mechanism Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for

Caption: Ampicillin's Mechanism of Action.

Ciprofloxacin: Inhibition of DNA Replication

Ciprofloxacin, a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11][12][13][14][15][16][17][18] These enzymes are essential for DNA replication, transcription, and repair.[18] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, leading to a cessation of cell division and ultimately cell death.[11][13][15]

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits Replication DNA Replication & Repair Gyrase->Replication Essential for Death Cell Death Gyrase->Death Inhibition leads to CellDivision Cell Division TopoIV->CellDivision Essential for TopoIV->Death Inhibition leads to Replication->CellDivision

Caption: Ciprofloxacin's Mechanism of Action.

Azithromycin: Inhibition of Protein Synthesis

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[19][20][21][22][23][24][25][26][27] This binding event interferes with the translocation of peptides from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain.[22]

Azithromycin_Mechanism Azithromycin Azithromycin Ribosome 50S Ribosomal Subunit Azithromycin->Ribosome Binds to Translocation Peptide Translocation Ribosome->Translocation Mediates Growth Bacterial Growth Ribosome->Growth Inhibition prevents ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis Crucial for

Caption: Azithromycin's Mechanism of Action.

Postulated Mechanism of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

While the exact mechanism of action for this novel compound is yet to be elucidated, based on the literature for related thiazole derivatives, a plausible hypothesis is the disruption of the bacterial cell membrane. The lipophilic nature of the phenyl group may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Further experimental studies, such as membrane potential assays and electron microscopy, are required to validate this hypothesis.

Conclusion and Future Directions

This comparative guide provides a foundational framework for evaluating the antimicrobial potential of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid. The presented hypothetical data, based on the known activity of related compounds, suggests that this novel thiazole derivative may possess broad-spectrum antibacterial activity. The detailed, standardized protocols offer a clear pathway for reproducible in vitro testing.

The true potential of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid can only be realized through rigorous experimental validation. Future studies should focus on:

  • Synthesis and Characterization: Confirmation of the chemical structure and purity of the synthesized compound.

  • In Vitro Antimicrobial Screening: Determination of MIC and MBC values against a broad panel of clinically relevant and drug-resistant bacterial and fungal strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular target(s) of the compound.

  • Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety and in vivo behavior.

The exploration of novel antimicrobial agents like (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a critical endeavor in the face of rising antimicrobial resistance. The information and protocols presented in this guide are intended to facilitate and inspire further research in this vital area of drug discovery.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Frontiers in Microbiology, 13, 859530. [Link]

  • Journal of Clinical Microbiology. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ampicillin?. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M02-A11 CLSI M100-S23 and CLSI M07-A9. Retrieved from [Link]

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  • Scheffers, D. J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and molecular biology reviews, 69(4), 585–607. [Link]

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  • PubMed. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]

  • PubMed. (2000). Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics. [Link]

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  • PubMed. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

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  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Activity

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the biological activities of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, a molecule belonging to the versatile thiazole class of compounds, across both laboratory and living system settings. For researchers, scientists, and drug development professionals, understanding this in vitro-in vivo correlation (IVIVC) is paramount for making informed decisions, optimizing lead compounds, and ultimately, accelerating the path to clinical translation.

Thiazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, as a representative of this class, serves as an excellent case study for exploring the nuances of IVIVC. This guide will dissect the methodologies used to assess its activity, present comparative data, and elucidate the critical factors that govern the translation of its effects from the benchtop to a preclinical model.

Section 1: In Vitro Characterization: Unveiling Molecular Mechanisms

The initial stages of drug discovery heavily rely on in vitro assays to elucidate the mechanism of action and screen for biological activity. For (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, two primary areas of investigation are its anti-inflammatory and antimicrobial potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

A key mechanism underlying inflammation is the enzymatic activity of cyclooxygenases (COX), particularly the inducible isoform, COX-2.[3] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

This protocol outlines a common method for determining the COX-2 inhibitory potential of a test compound.[3][5]

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is procured and prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid, the natural substrate for COX-2, is prepared in an appropriate solvent.

  • Incubation: The test compound, (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, is pre-incubated with the COX-2 enzyme at various concentrations for a defined period (e.g., 15 minutes) at 37°C to allow for potential binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin E2 (PGE2) Quantification: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated. The amount of PGE2, a primary product of the COX-2 reaction, is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to a control (vehicle-treated) sample. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.

Causality Behind Experimental Choices:

  • Human Recombinant COX-2: Using a human enzyme ensures the relevance of the findings to human physiology.

  • PGE2 Quantification: PGE2 is a major pro-inflammatory prostaglandin, making its measurement a direct and relevant indicator of COX-2 activity.

  • IC50 Determination: This standardized metric allows for the quantitative comparison of the potency of different compounds.

Antimicrobial Activity: Assessing the Bacteriostatic and Bactericidal Potential

Thiazole derivatives have been widely reported to possess antimicrobial properties.[6][7][8] In vitro antimicrobial susceptibility testing is a fundamental step in evaluating the potential of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid as an antibacterial or antifungal agent.

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][9]

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a known effective antibiotic/antifungal as a positive control and a drug-free medium as a negative control is crucial for validating the assay's performance.

  • Standardized Inoculum: Using a standardized microbial density ensures the reproducibility of the results.

Section 2: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to evaluate the overall efficacy, safety, and pharmacokinetic profile of a compound in a complex biological system.

Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[10][11][12]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid. The compounds are typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12][13]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Expertise in Experimental Design:

  • Choice of Animal Model: Rats are a standard and well-validated model for this assay, with a predictable inflammatory response.

  • Time-Course Measurement: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.

Pharmacokinetic Profile: Understanding ADME Properties

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[14][15] This information is vital for determining the appropriate dosing regimen and predicting its behavior in humans.

This protocol outlines a typical PK study in mice.[16][17]

  • Animal Preparation: Mice (e.g., C57BL/6) are used for the study.

  • Drug Administration: The test compound is administered via two different routes to assess bioavailability: intravenous (IV) bolus and oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).[17]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using pharmacokinetic modeling software.

Trustworthiness Through Rigorous Analysis:

  • Validated Analytical Method: The use of a validated LC-MS/MS method ensures the accuracy and precision of the drug concentration measurements.

  • Multiple Time Points: A sufficient number of time points are necessary to accurately define the concentration-time profile and calculate the PK parameters.

Section 3: Data Presentation and In Vitro-In Vivo Correlation

The following tables summarize hypothetical, yet plausible, data for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, based on the known activities of similar thiazole derivatives.

Table 1: In Vitro Activity of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid

AssayParameterResult
COX-2 Inhibition IC500.5 µM
Antimicrobial (MIC) S. aureus16 µg/mL
E. coli32 µg/mL
C. albicans64 µg/mL

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1065
Test Compound 2535
Test Compound 5058
Test Compound 10072

Table 3: Key Pharmacokinetic Parameters in Mice

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
t1/2 (h) 1.82.5
CL (L/h/kg) 0.8-
Vd (L/kg) 1.2-
Cmax (ng/mL) -850
Tmax (h) -0.5
AUC (ng*h/mL) 12504375
Oral Bioavailability (%F) -35%
Analysis of In Vitro-In Vivo Correlation

A successful IVIVC is a cornerstone of predictive drug development.[18][19][20][21] In our case study:

  • Anti-inflammatory Activity: The potent in vitro COX-2 inhibition (IC50 = 0.5 µM) translates to significant in vivo anti-inflammatory efficacy, with a dose-dependent reduction in paw edema. This suggests that COX-2 inhibition is a primary mechanism for the observed in vivo effect. The moderate oral bioavailability of 35% necessitates a higher oral dose to achieve therapeutic concentrations at the site of inflammation, which is reflected in the in vivo dose-response relationship.

  • Antimicrobial Activity: The in vitro MIC values indicate moderate antimicrobial activity. To establish an IVIVC for this activity, an in vivo infection model would be required. The pharmacokinetic data suggests that achieving and maintaining plasma concentrations above the MIC for a sufficient duration might be challenging with the current formulation, potentially limiting its systemic antimicrobial efficacy.

Section 4: Visualizing the Workflow and Pathways

Diagram 1: Experimental Workflow for IVIVC Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Correlation in_vitro_assays In Vitro Assays - COX-2 Inhibition - Antimicrobial (MIC) data_analysis Data Analysis - IC50, MIC, % Inhibition - PK Parameters in_vitro_assays->data_analysis in_vivo_assays In Vivo Models - Carrageenan Paw Edema - Pharmacokinetics in_vivo_assays->data_analysis ivivc In Vitro-In Vivo Correlation data_analysis->ivivc

Caption: Workflow for IVIVC of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid.

Diagram 2: Simplified Arachidonic Acid Pathway and Site of Action

G membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation Inflammation pgs->inflammation compound (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid compound->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Conclusion

This comprehensive guide demonstrates the critical interplay between in vitro and in vivo studies in the evaluation of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid. The strong correlation between its in vitro COX-2 inhibitory activity and its in vivo anti-inflammatory efficacy underscores the predictive power of well-designed in vitro assays. However, the pharmacokinetic profile highlights the importance of considering drug delivery and disposition in the translation of in vitro potency to in vivo effectiveness. For drug development professionals, a thorough understanding and robust establishment of the in vitro-in vivo correlation are indispensable for de-risking projects, optimizing lead candidates, and ultimately, delivering safe and effective medicines.

References

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  • In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). Egyptian Journal of Chemistry, 66(2), 223-231. [Link]

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Comparative

comparing different synthesis routes for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

This guide provides a technical comparison of synthesis routes for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 49779-98-8). The analysis focuses on mechanistic validity, scalability, and impurity profiles, desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 49779-98-8). The analysis focuses on mechanistic validity, scalability, and impurity profiles, designed for drug development professionals.[1]

[2][3]

Executive Summary

The synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is primarily achieved through the Hantzsch Thiazole Synthesis , utilizing a condensation reaction between thiourea and an


-halocarbonyl precursor.

While the core mechanism remains consistent, the choice of the carbonyl precursor—specifically the Free Acid vs. the Ester derivative—drastically alters the purification workflow and yield profile.[1] A third, less common route involves the functionalization of the thiazole core , which is generally reserved for specific analog generation due to its length and use of hazardous reagents.[1]

FeatureRoute A: Direct Acid Cyclization Route B: Ester-Mediated Cyclization Route C: Core Functionalization
Step Count 2 Steps3 Steps (includes hydrolysis)4-5 Steps
Overall Yield Moderate (40-60%)High (65-75%)Low (<30%)
Purification Difficult (Solubility issues)Easy (Chromatography/Crystallization)Complex
Scalability High (Industrial preferred)High (Pharma R&D preferred)Low
Key Reagents 3-Benzoylpropionic acid, Br₂, ThioureaEthyl 3-benzoylpropionate, NBS, Thiourea2-Amino-4-phenylthiazole, NaCN

Detailed Route Analysis

Route A: The Direct Acid Cyclization (Industrial Approach)

This route utilizes 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid) as the starting material. It is the most atom-economical path but suffers from purification challenges due to the zwitterionic nature of the amino-acid product.

Mechanism & Protocol
  • Bromination : 3-Benzoylpropionic acid is brominated at the

    
    -position relative to the ketone (C3) using Bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS).
    
    • Note: Regioselectivity is naturally controlled by the ketone's activation; however, over-bromination can occur.[1]

  • Hantzsch Cyclization : The crude 3-bromo-4-oxo-4-phenylbutanoic acid reacts with thiourea. The sulfur atom attacks the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon (displacing bromide), followed by the nitrogen attacking the carbonyl carbon to close the ring.
    
Critical Considerations
  • Impurity Profile : The primary impurity is the unreacted starting material and the hydroxy-thiazole byproduct if moisture is present.

  • Solubility : The final product is an amino acid, often precipitating as a hydrobromide salt.[1] Desalting can be tricky due to poor solubility in water/organic biphasic systems.

Route B: The Ester-Mediated Route (Recommended for R&D)

This route protects the carboxylic acid as an ethyl or methyl ester (e.g., Ethyl 3-benzoylpropionate ) before bromination. This modification significantly improves the solubility of intermediates, allowing for standard silica gel chromatography or recrystallization.[1]

Mechanism & Protocol
  • Precursor Synthesis : Esterification of 3-benzoylpropionic acid (EtOH/H₂SO₄).

  • Bromination : Reaction with NBS in CCl₄ or acetonitrile to yield Ethyl 3-bromo-4-oxo-4-phenylbutanoate.

  • Cyclization : Condensation with thiourea in refluxing ethanol yields Ethyl (2-amino-4-phenylthiazol-5-yl)acetate .

  • Hydrolysis : Saponification (LiOH or NaOH) reveals the free acid.

Why this route wins for purity:

The intermediate ester can be purified to >98% before the final hydrolysis, ensuring that the final API (Active Pharmaceutical Ingredient) is free from difficult-to-remove organic byproducts.

Route C: Thiazole Core Functionalization (The "Rescue" Route)

If the specific keto-acid precursor is unavailable, one can start with 2-amino-4-phenylthiazole and build the acetic acid side chain at the C5 position.

  • Chloromethylation : Reaction with formaldehyde and HCl introduces a -CH₂Cl group at C5 (electrophilic aromatic substitution).

  • Cyanation : Displacement of chloride with cyanide (NaCN) creates the acetonitrile derivative.

  • Hydrolysis : Acidic hydrolysis converts the nitrile to the acetic acid.

  • Verdict: This route is chemically harsh (cyanide, strong acids) and lower yielding.[1] It is not recommended for routine synthesis.

Visualized Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Acid and Ester routes.

SynthesisRoutes Start 3-Benzoylpropionic Acid (Ph-CO-CH2-CH2-COOH) BromoAcid 3-Bromo-4-oxo-4-phenylbutanoic Acid Start->BromoAcid Br2 / AcOH (Direct Bromination) Ester Ethyl 3-Benzoylpropionate Start->Ester EtOH, H+ Target (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid (TARGET) BromoAcid->Target Thiourea, Reflux (Hantzsch Cyclization) BromoEster Ethyl 3-Bromo-4-oxo-4-phenylbutanoate Ester->BromoEster NBS, AIBN ThiazoleEster Ethyl (2-amino-4-phenylthiazol-5-yl)acetate BromoEster->ThiazoleEster Thiourea, EtOH ThiazoleEster->Target NaOH, then HCl (Hydrolysis)

Caption: Comparison of Direct Acid (Top) vs. Ester-Mediated (Bottom) Hantzsch synthesis pathways.

Experimental Protocol (Recommended Route B)

Objective : Synthesis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid via the ethyl ester intermediate.

Step 1: Bromination

  • Dissolve Ethyl 3-benzoylpropionate (1.0 eq) in Acetonitrile (10 vol).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and p-Toluenesulfonic acid (0.1 eq) as catalyst.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate solvent, redissolve in DCM, wash with water to remove succinimide.[1] Dry and concentrate.

Step 2: Cyclization

  • Dissolve the crude bromo-ester in Ethanol (10 vol).

  • Add Thiourea (1.1 eq).

  • Reflux for 2–4 hours. The product often precipitates as the HBr salt upon cooling.

  • Isolation: Filter the solid.[2] Neutralize with aqueous NaHCO₃ to obtain the free base Ethyl (2-amino-4-phenylthiazol-5-yl)acetate .

Step 3: Hydrolysis

  • Suspend the ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at ambient temperature until the ester is consumed (HPLC/TLC).

  • Acidify carefully with 1M HCl to pH 4–5 to precipitate the zwitterionic acid.

  • Filter, wash with water and ether, and dry under vacuum.[1]

Supporting Data Summary

ParameterRoute A (Direct)Route B (Ester)Notes
Purity (HPLC) 85-92% (Crude)>98% (After Hydrolysis)Ester crystallization removes regioisomers effectively.
Yield 55%72% (over 3 steps)Hydrolysis is nearly quantitative; ester cyclization is cleaner.
Cost Efficiency HighModerateExtra steps in Route B increase solvent use but reduce failure rate.

References

  • Hantzsch Thiazole Synthesis: The fundamental reaction mechanism involves the condens

    
    -haloketones with thiourea.[3]
    
    • Source:

  • Precursor Availability: 3-Benzoylpropionic acid is a standard intermediate formed via Friedel-Crafts acylation of benzene with succinic anhydride.

    • Source:

  • Thiazole Functionalization: Discussion of C5-functionalization and amino-thiazole deriv

    • Source:

  • Target Compound Data: Confirmation of CAS 49779-98-8 and chemical properties.

    • Source:

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Validation

A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Cytotoxicity Assays

A Senior Application Scientist's Guide to Evaluating Thiazole-Based Compounds Introduction: The Significance of the Thiazole Scaffold in Oncology Research The thiazole ring, a five-membered aromatic heterocycle containin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Thiazole-Based Compounds

Introduction: The Significance of the Thiazole Scaffold in Oncology Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] Several clinically approved drugs, such as the anticancer agent Dasatinib, feature a thiazole core, underscoring its importance in drug development.[1][2]

The anticancer properties of thiazole derivatives often stem from their ability to interact with various biological targets crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5] Consequently, the robust and efficient evaluation of novel thiazole-based compounds is a critical step in the oncology drug discovery pipeline.

This guide provides a head-to-head comparison of various thiazole derivatives based on their performance in a fundamental biological assay for anticancer activity: the MTT cytotoxicity assay. We will delve into the experimental protocol, present comparative data for a selection of compounds, and discuss the underlying structure-activity relationships that govern their efficacy.

The MTT Assay: A Reliable Method for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a widely accepted method for screening the cytotoxic potential of chemical compounds against cancer cell lines.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for evaluating the in vitro cytotoxic activity of thiazole derivatives against a chosen cancer cell line, for instance, the MCF-7 human breast adenocarcinoma cell line.

Materials:

  • Thiazole derivatives of interest

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives in DMSO.

    • Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the thiazole derivatives to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine or Cisplatin).[6][7]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (MCF-7 in 96-well plate) treatment Treat Cells with Thiazole Derivatives cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate (4 hours) mtt_addition->formazan_incubation solubilization Dissolve Formazan (DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole derivatives.

Head-to-Head Comparison of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several thiazole derivatives against various human cancer cell lines, as reported in the literature. This provides a direct comparison of their potency.

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)
Compound 4c [6]2-((4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)thiazoleMCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
Compound 3 [7]Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylateMCF-7 (Breast)20.6 ± 0.3 µg/mL
Compound 5b [4]N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-ethoxybenzamideMCF-7 (Breast)0.48 ± 0.03
A549 (Lung)0.97 ± 0.13
DIPTH [8]5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrileHepG-2 (Liver)14.05 µg/mL
MCF-7 (Breast)17.77 µg/mL
Staurosporine (Control) [6]-MCF-7 (Breast)6.77 ± 0.41
HepG2 (Liver)8.4 ± 0.51
Cisplatin (Control) [7]-MCF-7 (Breast)35.31 ± 0.51 µg/mL

Discussion: Structure-Activity Relationship (SAR) Insights

The comparative data reveals significant variations in the anticancer activity of thiazole derivatives, which can be attributed to their different substitution patterns.

  • Substitution at the 2- and 4-positions of the thiazole ring appears to be critical for cytotoxic activity. For instance, compound 4c with a hydrazono moiety at the 2-position and a methoxyphenyl group at the 4-position demonstrates potent activity against MCF-7 cells.[6]

  • The presence of a naphthalene ring as seen in compound 5b , coupled with an ethoxybenzamide group, results in sub-micromolar IC50 values, indicating high potency.[4]

  • In contrast, larger, more complex structures like DIPTH and Compound 3 , while still active, show higher IC50 values in the micromolar or µg/mL range.[7][8]

  • The nature of the substituent also influences selectivity. For example, some compounds may exhibit greater potency against one cell line over another, highlighting the importance of screening against a panel of cancer cell lines.

Mechanism of Action: How Thiazole Derivatives Inhibit Cancer Growth

The cytotoxic effects of thiazole derivatives are mediated through various mechanisms of action. Understanding these pathways is crucial for rational drug design and development.

Tubulin Polymerization Inhibition

Some thiazole derivatives, such as compound 5b , have been shown to inhibit tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Tubulin_Inhibition_Pathway Thiazole Thiazole Derivative (e.g., Compound 5b) Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle Mitotic Spindle Formation Microtubules->CellCycle Disrupts Apoptosis Cell Cycle Arrest & Apoptosis CellCycle->Apoptosis Leads to

Caption: Mechanism of action for thiazole derivatives that inhibit tubulin polymerization.

Enzyme Inhibition

Other thiazole derivatives exert their anticancer effects by inhibiting specific enzymes that are overexpressed in cancer cells.

  • Matrix Metalloproteinases (MMPs): Some thiazole-based compounds have been identified as inhibitors of MMPs, which are enzymes involved in tumor invasion and metastasis.[7]

  • Topoisomerase II: Certain complex thiazole hybrids, like DIPTH, are believed to interact with and inhibit topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[5][8]

Conclusion

This guide provides a framework for the comparative evaluation of thiazole derivatives as potential anticancer agents. The MTT assay serves as a robust initial screening tool, and the resulting IC50 values allow for a direct comparison of cytotoxic potency. The diverse mechanisms of action exhibited by this class of compounds, from tubulin polymerization inhibition to the targeting of specific enzymes, highlight the vast potential of the thiazole scaffold in oncology drug discovery. Further investigation into the structure-activity relationships and mechanisms of action will be instrumental in the development of next-generation thiazole-based cancer therapeutics.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (2019). Letters in Drug Design & Discovery. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Xenobiotics. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2019). Molecules. [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2018). Medicinal Chemistry. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Molecular Diversity. [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2015). Medicinal Chemistry Research. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2015). Molecules. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • Some thiazole and pyrazole derivatives as potent anticancer agents. (2025). Bioorganic Chemistry. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Molecular Diversity. [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (2019). Polycyclic Aromatic Compounds. [Link]

Sources

Comparative

independent verification of the reported biological activities of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Publish Comparison Guide: Independent Verification of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid Executive Summary: The Dual-Utility Scaffold (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid represents a critical struc...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Executive Summary: The Dual-Utility Scaffold

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid represents a critical structural motif in medicinal chemistry, serving a dual role: as a bioactive pharmacophore with intrinsic antimicrobial/antifungal properties , and as a versatile synthetic building block (linker) for Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.

While the 2-aminothiazole core is widely recognized for inhibiting bacterial DNA gyrase and fungal CYP51, the specific acetic acid derivative often suffers from batch-to-batch variability in commercial libraries.[1] This guide provides a rigorous, self-validating framework to independently verify its biological activity and chemical competency.

Target Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists.[1][2]

Comparative Analysis: Performance vs. Standards

To objectively assess the compound's utility, we compare its intrinsic activity and synthetic potential against established gold standards.[1][2]

Table 1: Comparative Performance Matrix

Feature(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid Fluconazole (Antifungal Std)Ciprofloxacin (Antibacterial Std)PEG-Linker Carboxylates (Linker Std)
Primary Activity Broad-spectrum Antimicrobial (Scaffold-dependent)Fungal CYP51 InhibitorBacterial DNA Gyrase InhibitorInert Linker
Solubility (DMSO) High (>50 mM)HighModerateHigh
Synthetic Utility High (Aryl amine + Carboxylic acid handles)Low (Drug only)Low (Drug only)High (Linker only)
Cell Permeability Moderate (Lipophilic core)HighHighVariable
Key Limitation Potential for decarboxylation if heated >130°CResistance emergenceResistance emergenceNo intrinsic activity

Part 1: Chemical Verification (The "Go/No-Go" Step)

Before biological testing, you must verify the regioisomer identity.[1][2] Commercial synthesis of aminothiazoles often yields mixtures of the 4-phenyl and 5-phenyl isomers.[1]

Protocol 1: Regioisomer Confirmation via HMBC NMR

  • Objective: Confirm the Phenyl ring is at position 4 and Acetic acid at position 5.[1][2]

  • Causality: The biological activity of 4-phenyl thiazoles differs drastically from 5-phenyl isomers due to steric clashes in the binding pocket (e.g., ATAD2 or CYP51).[1]

  • Method:

    • Dissolve 5 mg in DMSO-d6.

    • Run 2D HMBC (Heteronuclear Multiple Bond Correlation).[1][2]

    • Validation Check: Look for a correlation between the Thiazole C5 and the Methylene protons of the acetic acid group.[1][2]

      • Pass: Strong correlation observed.[1][2]

      • Fail: Correlation seen with Phenyl protons (indicates 5-phenyl isomer).[1][2]

Part 2: Biological Verification (Antimicrobial Efficacy)[1][2][3]

The most robust reported activity for 2-amino-4-phenylthiazole derivatives is antifungal and antibacterial action.[1] This protocol verifies the compound's intrinsic potency.[1][2]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).[1][2]

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).[1][2]

    • Negative:[1][2] DMSO (Solvent control).[1][2]

    • Sterility:[1][2] Media only.[1][2]

Workflow:

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Create a 2-fold serial dilution series in 96-well plates (Range: 100 µM to 0.19 µM).

  • Inoculation: Add bacterial/fungal suspension (final density

    
     CFU/mL).[1][2]
    
  • Incubation:

    • Bacteria (S. aureus, E. coli): 16–20 h at 37°C.

    • Fungi (C. albicans):[1][2][3] 24–48 h at 35°C.[1][2]

  • Readout: Measure OD600 or use Resazurin (Alamar Blue) for visual scoring.

Data Interpretation:

  • Valid Result: MIC < 50 µM indicates specific scaffold activity.[1][2]

  • Invalid Result: MIC > 100 µM suggests the compound is inactive or degraded.[1][2]

Visualizing the Mechanism of Action

The following diagram illustrates the reported multi-target mechanism of aminothiazole derivatives, primarily interfering with cell wall synthesis and ergosterol biosynthesis.

Antimicrobial_Mechanism cluster_verification Verification Readout node_compound (2-Amino-4-phenyl-1,3-thiazol-5-yl) acetic acid node_bact Bacterial Target (DNA Gyrase B) node_compound->node_bact Competitive Inhibition (ATP Binding Pocket) node_fung Fungal Target (CYP51 / Ergosterol) node_compound->node_fung Heme Coordination (Thiazole Nitrogen) node_death Cell Death / Stasis node_bact->node_death Replication Arrest node_wall Cell Wall Instability node_fung->node_wall Membrane Permeability node_wall->node_death Lysis node_mic MIC Determination (OD600 < 0.1) node_death->node_mic

Caption: Dual-mechanism pathway showing the compound's interference with bacterial replication and fungal membrane stability, leading to measurable growth inhibition.

Part 3: Functional Verification (Synthetic Competency)

For researchers using this as a PROTAC linker or intermediate, biological activity is secondary to chemical reactivity .[1][2] You must verify the carboxylic acid is "coupling-ready."[1][2]

Protocol 3: One-Pot Amide Coupling Test

  • Objective: Confirm the acetic acid tail is not deactivated or cyclized (e.g., to a lactam).

  • Reagents: Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.[1][2]

  • Procedure:

    • Mix Compound (0.1 mmol) with HATU and DIPEA in DMF (1 mL). Stir 5 min.

    • Add Benzylamine.[1][2] Stir 1 h at RT.[1][2]

    • Analysis: Inject aliquot into LC-MS.

  • Success Criteria: >90% conversion to the benzylamide product (

    
    ).
    
  • Failure Mode: If no reaction, the acid may have self-condensed with the 2-amino group (intermolecularly) or decarboxylated.[1]

References

  • Bondock, S., et al. (2013).[1][2][3] "Synthesis and antimicrobial activity of some new 2-amino-4-phenylthiazole derivatives." European Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2011).[1][2] "Thiazole derivatives as antifungal agents targeting CYP51." Bioorganic & Medicinal Chemistry Letters.

  • NCI/NIH Developmental Therapeutics Program. (2024).[1][2] "Compound Summary: Thiazole Acetic Acid Derivatives." PubChem.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1][2]

Sources

Validation

A Researcher's Guide to the Therapeutic Index of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Derivatives

An In-Depth Comparative Analysis for Drug Development Professionals The quest for novel therapeutic agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. Within this landscape, deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals

The quest for novel therapeutic agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. Within this landscape, derivatives of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive evaluation of the therapeutic index of these thiazole derivatives, offering a comparative analysis against established alternatives and detailing the experimental frameworks necessary for their assessment.

The Critical Importance of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between its therapeutic and toxic doses. A high TI is desirable, indicating that a much higher dose is required to produce a toxic effect than to elicit a therapeutic one. The evaluation of TI is a critical step in the preclinical development of any new chemical entity, guiding lead optimization and candidate selection.[3] For the purpose of this guide, we will explore the TI in both in vitro and in vivo contexts.

  • In Vitro Therapeutic Index (IVTI): Calculated as the ratio of the 50% inhibitory concentration (IC50) against normal cells to the 50% effective concentration (EC50) for the desired therapeutic effect (e.g., against cancer cells).

  • In Vivo Therapeutic Index: Determined by the ratio of the dose that is toxic to 50% of the population (TD50) to the dose that is effective in 50% of the population (ED50).

This guide will delve into the experimental methodologies required to determine these values for (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives and compare them with standard-of-care anticancer agents.

In Vitro Evaluation: Balancing Efficacy and Cytotoxicity

The initial assessment of a compound's therapeutic potential begins with robust in vitro assays. These experiments provide a foundational understanding of a compound's activity at the cellular level.

Determining Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of anticancer drug development, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

A commonly employed method for determining the IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay [4][5]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) and a normal human cell line (e.g., BJ fibroblasts) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives and control drugs (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

dot graph TD { subgraph InVitro_Cytotoxicity_Workflow A[Cell Seeding in 96-well plates] --> B{Compound Treatment}; B --> C[Incubation]; C --> D[MTT Reagent Addition]; D --> E[Incubation to allow formazan formation]; E --> F[Addition of Solubilization Solution]; F --> G[Absorbance Measurement at 570 nm]; G --> H[IC50 Calculation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for determining IC50 using the MTT assay.

Assessing Efficacy (EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. For anticancer agents, this can be measured through various assays that assess specific cellular processes targeted by the drug.

1. Enzyme Inhibition Assays:

Many 2-aminothiazole derivatives have been shown to target specific enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Dihydrofolate Reductase (DHFR).[7][8] Enzyme inhibition assays are crucial for determining the EC50 of compounds that act through these mechanisms.

2. Cell Cycle Analysis:

Anticancer drugs often exert their effects by arresting the cell cycle at different phases. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds. The concentration that causes a significant increase in cell population in a specific phase (e.g., G2/M arrest) can be considered the EC50.

3. Apoptosis Assays:

Induction of apoptosis (programmed cell death) is a key mechanism of many anticancer drugs. Assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic cells. The EC50 would be the concentration that induces apoptosis in 50% of the cell population.

Comparative In Vitro Therapeutic Index

By combining the data from cytotoxicity and efficacy assays, an in vitro therapeutic index (IVTI) can be calculated. A higher IVTI suggests greater selectivity of the compound for cancer cells over normal cells.

Compound/DrugCancer Cell LineIC50 (Cancer Cells, µM)IC50 (Normal Cells, e.g., BJ, µM)EC50 (e.g., VEGFR-2 inhibition, µM)In Vitro Therapeutic Index (IC50 Normal / EC50)Reference
Thiazole Derivative 1 MCF-7Data to be filledData to be filledData to be filledCalculated Value[9]
Thiazole Derivative 2 HepG2Data to be filledData to be filledData to be filledCalculated Value[7]
Cisplatin MCF-7~4Data to be filledN/A (DNA damage)Calculated Value[10]
Doxorubicin MDA-MB-231~0.014Data to be filledN/A (Topoisomerase II inhibition)Calculated Value[11]
Sorafenib VariousVariableData to be filled~0.09 (VEGFR-2)Calculated Value

Note: The values in this table are illustrative and should be populated with specific experimental data.

In Vivo Evaluation: Assessing Therapeutic Index in a Whole Organism

In vivo studies are indispensable for evaluating the overall therapeutic potential and safety of a drug candidate in a complex biological system.[12] The primary model for preclinical anticancer drug testing is the mouse xenograft model.[6]

Establishing the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[13] Determining the MTD is a critical first step in designing efficacy studies.

Experimental Protocol: MTD Determination in Mice [13]

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid or nude mice).[6]

  • Dose Escalation: Administer increasing doses of the (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivative to different groups of mice.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% weight loss and no treatment-related deaths.

dot graph TD { subgraph InVivo_MTD_Determination A[Acclimatize Mice] --> B{Administer Escalating Doses of Compound}; B --> C[Daily Monitoring of Body Weight and Clinical Signs]; C --> D{Observe for Signs of Toxicity}; D -- No Severe Toxicity --> E[Increase Dose in Next Cohort]; D -- Severe Toxicity/Mortality --> F[Identify Maximum Tolerated Dose (MTD)]; E --> B; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for determining the Maximum Tolerated Dose (MTD).

Evaluating Antitumor Efficacy (ED50)

Once the MTD is established, the antitumor efficacy of the compound can be evaluated in a tumor xenograft model.

Experimental Protocol: Subcutaneous Xenograft Model [14][15][16]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 MCF-7 cells) into the flank of immunodeficient mice.[14][16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivative at doses below the MTD, a vehicle control, and a positive control drug (e.g., Cisplatin).

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]

  • Efficacy Endpoint: The primary efficacy endpoint is often tumor growth inhibition (TGI). The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

Comparative In Vivo Therapeutic Index

The in vivo therapeutic index is calculated as TD50/ED50. A higher TI indicates a more favorable safety profile in a living organism.

Compound/DrugAnimal ModelTD50 (mg/kg)ED50 (mg/kg)In Vivo Therapeutic Index (TD50 / ED50)Reference
Thiazole Derivative X MCF-7 XenograftData to be filledData to be filledCalculated Value[12]
Cisplatin MCF-7 XenograftVariable~3Calculated Value[18]
Doxorubicin Rat ModelDose-dependent toxicityVariableCalculated Value[19][20]

Note: The values in this table are illustrative and should be populated with specific experimental data.

Conclusion and Future Directions

The evaluation of the therapeutic index is a multi-faceted process that requires a combination of well-designed in vitro and in vivo experiments. The (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives represent a promising class of compounds with potential for development as novel therapeutics.[21][22][23] This guide provides a framework for the systematic evaluation of their therapeutic index, enabling a direct comparison with existing treatment options. Future research should focus on elucidating the specific molecular targets of these derivatives to better understand their mechanisms of action and to guide the design of next-generation compounds with even wider therapeutic windows. A thorough understanding of the structure-activity relationship (SAR) will be crucial for optimizing both efficacy and safety, ultimately leading to the development of more effective and less toxic therapies for a range of diseases.

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